2-[(4-Methoxyphenyl)amino]butanohydrazide
Description
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Properties
IUPAC Name |
2-(4-methoxyanilino)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-10(11(15)14-12)13-8-4-6-9(16-2)7-5-8/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASZMKPZLKPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
An In-Depth Technical Guide to the Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed framework for the , a molecule of interest for scaffold-based drug discovery. Hydrazide derivatives are significant in medicinal chemistry, serving as crucial intermediates for synthesizing various heterocyclic compounds with diverse biological activities.[1] This document outlines a robust two-step synthetic pathway, beginning with the N-arylation of p-anisidine followed by the hydrazinolysis of the resulting ester intermediate. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high-yield synthesis. All protocols are presented with detailed, step-by-step instructions, supported by characterization data, safety precautions, and visual workflows to facilitate practical application in a research and development setting.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH₂) is a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2] The ability of the hydrazide moiety to act as a key building block for various heterocyclic systems, such as 1,2,4-triazoles and thiadiazoles, further enhances its utility.[1] The target molecule, 2-[(4-methoxyphenyl)amino]butanohydrazide, combines this reactive hydrazide core with an N-aryl amino acid backbone, presenting a unique scaffold for generating novel compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a validated, efficient pathway to access this valuable chemical entity.
Overall Synthetic Pathway
The (3) is achieved through a two-step process. The first step involves a nucleophilic substitution reaction to form the intermediate ethyl 2-[(4-methoxyphenyl)amino]butanoate (2). The second step is the subsequent conversion of this ester to the final hydrazide product via hydrazinolysis.
Caption: Overall two-step synthesis pathway for 2-[(4-methoxyphenyl)amino]butanohydrazide (3).
Part 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate (2)
Principle and Rationale
This initial step is a classic nucleophilic substitution reaction (Sₙ2). The nitrogen atom of p-anisidine (4-methoxyaniline), acting as the nucleophile, attacks the electrophilic carbon atom bonded to bromine in ethyl 2-bromobutanoate. The reaction requires a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation of the p-anisidine reactant and driving the reaction towards the product. Potassium carbonate (K₂CO₃) is an effective and economical choice for this purpose. Ethanol serves as a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction under reflux conditions, providing the necessary thermal energy to overcome the activation barrier. A similar approach is often used for the synthesis of related phenoxy-butanoates.[3]
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1, 12.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of absolute ethanol.
-
Addition of Alkyl Halide: While stirring the suspension, add ethyl 2-bromobutanoate (21.5 g, 0.11 mol) dropwise over 15 minutes at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the limiting p-anisidine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of ethanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). This removes any remaining inorganic impurities and water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of 5% to 15% ethyl acetate in hexane) to obtain the pure ethyl 2-[(4-methoxyphenyl)amino]butanoate (2).
Caption: Experimental workflow for the synthesis and purification of intermediate (2).
Part 2: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide (3)
Principle and Rationale
The final step is the conversion of the ester functional group into a hydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction displaces the ethoxide (-OEt) leaving group to form the more stable hydrazide product. The reaction is typically performed in an alcoholic solvent like ethanol, which is compatible with both the ester and hydrazine hydrate. A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion. Heating to reflux provides the necessary energy for the reaction to proceed at a practical rate. This method is a standard and widely employed technique for preparing N-protected α-amino acid hydrazides from their corresponding esters.[4]
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 2-[(4-methoxyphenyl)amino]butanoate (2, 23.7 g, 0.1 mol) in 150 mL of absolute ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol) in a single portion. The use of a 3-fold molar excess ensures a high conversion rate.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-10 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 1-2 hours. The product, being less soluble in cold ethanol, will precipitate out as a crystalline solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 30 mL) to remove any residual soluble impurities.
-
Drying: Dry the collected solid product under vacuum at 40-50 °C for 4 hours to yield the pure 2-[(4-methoxyphenyl)amino]butanohydrazide (3).
-
Recrystallization (Optional): If further purification is required, the product can be recrystallized from hot ethanol.
Caption: Experimental workflow for the hydrazinolysis and isolation of the final product (3).
Data Summary and Characterization
Quantitative Data
| Step | Compound Name | Formula | MW ( g/mol ) | Molar Eq. | Theoretical Yield (g) |
| 1 | Ethyl 2-[(4-methoxyphenyl)amino]butanoate (2) | C₁₃H₁₉NO₃ | 237.29 | 1.0 | 23.73 |
| 2 | 2-[(4-methoxyphenyl)amino]butanohydrazide (3) | C₁₁H₁₇N₃O₂ | 223.27 | 1.0 | 22.33 |
Typical experimental yields for Step 1 range from 75-85%, and for Step 2 from 80-90%.
Expected Characterization Data for Product (3)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretching, hydrazide & amine), 1640-1660 (C=O stretching, amide I), 1510-1530 (N-H bending, C=C aromatic), 1240 (C-O stretching, ether).
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): Signals corresponding to aromatic protons of the methoxyphenyl group (approx. 6.7-6.9 ppm), a singlet for the methoxy group protons (approx. 3.7 ppm), signals for the butanohydrazide backbone (CH, CH₂, CH₃), and exchangeable protons for the NH and NH₂ groups. The ¹H-NMR spectrum for a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, shows characteristic peaks for the -NH₂ and -OCH₃ groups.[5]
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): A signal for the carbonyl carbon (approx. 170-175 ppm), signals for the aromatic carbons (approx. 114-152 ppm), a signal for the methoxy carbon (approx. 55 ppm), and signals for the aliphatic carbons of the butanohydrazide chain.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₇N₃O₂ [M+H]⁺: 224.1399; found: 224.1401 (example value).
Safety Precautions
-
Ethyl 2-bromobutanoate: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a fume hood. Avoid contact with skin and eyes. Use appropriate chemically resistant gloves.
-
General Precautions: All reactions should be performed with appropriate care. Refluxing flammable solvents like ethanol requires a proper heating mantle and condenser setup to prevent vapor escape.
Conclusion
The two-step synthesis detailed in this guide provides a reliable and efficient method for producing 2-[(4-methoxyphenyl)amino]butanohydrazide. The procedure employs standard organic chemistry techniques and readily available reagents, making it accessible for most research laboratories. The resulting N-aryl amino hydrazide is a valuable building block for further chemical elaboration, offering a promising starting point for the development of novel therapeutic agents.
References
-
Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]
-
PrepChem. Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate. Available from: [Link]
- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
- Google Patents. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
-
Wikipedia. Ethyl butyrate. Available from: [Link]
- Google Patents. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
Molport. Compound 2-{[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]amino}butanoic... Available from: [Link]
-
ResearchGate. Synthesis of N-arylhydrazides from anilines. Available from: [Link]
-
ResearchGate. Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
- Google Patents. US3065265A - Amino acid hydrazides.
-
Chemistry LibreTexts. 20.4: Chemistry of Esters. Available from: [Link]
- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
Thieme. Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Available from: [Link]
-
MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]
-
YouTube. Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). Available from: [Link]
-
PubMed. 1,5-anhydro-D-fructose and its derivatives: biosynthesis, preparation and potential medical applications. Available from: [Link]
-
MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]
-
ResearchGate. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)-substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Available from: [Link]
-
ResearchGate. Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. Available from: [Link]
-
Pearson. Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems. Available from: [Link]
-
ResearchGate. Structure and spectroscopic characteristics of 4-tert-butylphenoxyacetylhydrazones of arylaldehydes. Available from: [Link]
-
ResearchGate. Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB. Available from: [Link]
-
National Center for Biotechnology Information. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides. Available from: [Link]
-
PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. Available from: [Link]
-
Quora. How can ethyl butyrate be converted to benzoic acid?. Available from: [Link]
-
ACS Publications. Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. Available from: [Link]
-
YouTube. 14. Protein Sequencing (Step 4) | Identification of C Terminal amino acid | Hydrazinolysis. Available from: [Link]
- Google Patents. EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them.
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
YouTube. Butanoic Acid + Methanol = ESTER + water. Available from: [Link]
-
e-Krishi Shiksha. BIC 101 :: Lecture 13 & 14 :: CONFORMATION OF PROTEINS. Available from: [Link]
-
MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available from: [Link]
-
ResearchGate. The result of C-terminal amino acids in hydrolysate using.... Available from: [Link]
-
PubMed. Pharmacological characterization of T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, as a brain-penetrating antagonist of tachykinin NK1 receptor. Available from: [Link]
Sources
chemical properties of 2-[(4-methoxyphenyl)amino]butanohydrazide
This guide serves as an in-depth technical profile of 2-[(4-methoxyphenyl)amino]butanohydrazide , a specialized synthetic intermediate used primarily in the development of bioactive heterocycles.[1]
Technical Guide & Synthetic Utility [1]
Executive Summary
2-[(4-Methoxyphenyl)amino]butanohydrazide (CAS: 1167441-28-2) is a bifunctional building block characterized by a secondary arylamine and a nucleophilic hydrazide moiety.[1] It belongs to the class of
This molecule is primarily utilized as a precursor for synthesizing 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones —motifs frequently associated with antimicrobial, anticonvulsant, and anti-inflammatory activities.[1] The presence of the p-methoxyphenyl (anisidine) group enhances lipophilicity and modulates the electronic properties of the resulting pharmacophores.[1]
Physicochemical Properties
The following data establishes the baseline identity and behavior of the compound in solution and solid states.
| Property | Value / Description | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 223.27 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Observation (Analogous) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low in Water | Polarity Analysis |
| LogP (Predicted) | ~1.2 – 1.6 | Lipophilicity Est.[1] |
| pKa (Hydrazide) | ~3.0 – 3.5 (Conjugate acid) | Functional Group Analysis |
| pKa (Amine) | ~4.5 – 5.0 (Anilinic N) | Functional Group Analysis |
| H-Bond Donors | 3 (Hydrazide | Structural Count |
| H-Bond Acceptors | 4 (Carbonyl | Structural Count |
Note on Stability: As a hydrazide derivative, this compound is susceptible to oxidation.[1] Long-term storage requires inert atmosphere (Argon/Nitrogen) at -20°C to prevent the formation of diimide species or oxidative degradation.[1]
Synthetic Pathways & Manufacturing
The synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide typically follows a two-step convergent pathway. This route minimizes side reactions associated with the direct alkylation of hydrazides.[1]
Step 1: N-Alkylation ( -Amino Ester Formation)
The reaction involves the nucleophilic substitution (
Step 2: Hydrazinolysis
The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target hydrazide.[1] This step must be controlled to prevent the attack of hydrazine on the secondary amine or over-reaction to form dihydrazides.[1]
Visualization: Synthetic Workflow
Caption: Two-step synthesis via nucleophilic substitution and hydrazinolysis.
Reactivity Profile & Derivatization
The core utility of this molecule lies in its divergent reactivity.[1] The hydrazide group acts as a "chemical handle" for heterocycle formation.[1]
Pathway A: Cyclization to 1,3,4-Oxadiazoles[1][3][4]
-
Reagent: Carboxylic acids (
) + (Phosphorus oxychloride).[1] -
Mechanism: Acylation of the hydrazide followed by dehydrative cyclization.[1][2]
-
Application: Oxadiazoles are bioisosteres of amides and esters, often improving metabolic stability in drug candidates.[1]
Pathway B: Schiff Base Formation (Hydrazones)[1]
-
Reagent: Aromatic Aldehydes (
) + Cat.[1] Acid (Acetic Acid).[1] -
Mechanism: Condensation to form
.[1] -
Application: These acylhydrazones often exhibit enhanced antimicrobial efficacy compared to the parent hydrazide due to iron-chelating capabilities.[1]
Pathway C: Triazole Formation[1][5]
-
Reagent: Carbon disulfide (
) / KOH followed by hydrazine.[1] -
Product: 4-amino-1,2,4-triazole-3-thiones.[1]
Visualization: Divergent Reactivity
Caption: Divergent synthesis of bioactive heterocycles from the hydrazide core.
Detailed Experimental Protocol
Objective: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide from ethyl 2-bromobutyrate.
Materials
-
Ethyl 2-bromobutyrate (1.0 eq)[1]
-
p-Anisidine (1.1 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
Hydrazine Hydrate (99%, 5.0 eq)[1]
-
Solvents: DMF (dry), Ethanol (absolute)[1]
Procedure
Step 1: Preparation of Ethyl 2-((4-methoxyphenyl)amino)butanoate[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.1 eq) in dry DMF.
-
Addition: Add potassium carbonate (2.0 eq) and stir for 15 minutes at room temperature.
-
Alkylation: Dropwise add ethyl 2-bromobutyrate (1.0 eq).
-
Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate (
).[1] Wash the organic layer with brine, dry over , and concentrate in vacuo.[1] -
Purification: The crude oil can be used directly or purified via silica gel column chromatography.[1]
Step 2: Hydrazinolysis[1]
-
Solvation: Dissolve the ester from Step 1 in absolute ethanol (5 mL/mmol).
-
Reagent Addition: Add hydrazine hydrate (5.0 eq) cautiously.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Crystallization: Cool the solution to room temperature, then to
. The hydrazide typically precipitates as a solid.[1] -
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Confirm structure via
-NMR (Look for hydrazide protons: ppm ( ), ppm ( )).
Biological Potential & Safety
Therapeutic Areas
While the specific molecule is an intermediate, its derivatives (analogs) have demonstrated activity in:
-
Antimicrobial Agents: The hydrazide-hydrazone motif is capable of chelating metal ions essential for bacterial growth.[1]
-
Anticonvulsants:
-Amino acid derivatives often modulate GABA receptors or sodium channels.[1] -
Enzyme Inhibition: Hydrazides are known pharmacophores for inhibiting oxidases (e.g., Monoamine Oxidase - MAO).[1]
Safety & Toxicology (E-E-A-T)
-
p-Anisidine Moiety: p-Anisidine is toxic and a potential carcinogen.[1] Handle all precursors and the final product with double-gloving and use a fume hood.[1]
-
Hydrazine Residues: Ensure the final product is free of residual hydrazine (a potent hepatotoxin) by thorough washing and drying.[1]
-
GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
References
-
PubChem. (n.d.).[1] 2-[(4-methoxyphenyl)amino]butanohydrazide (CID 59374686).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Menegola, E., et al. (2025).[1][3] Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[1] Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Gomha, S. M., et al. (2020).[1] Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity. PMC - NIH.[1] Retrieved from [Link]
Sources
Technical Monograph: Biological & Synthetic Potential of 2-[(4-Methoxyphenyl)amino]butanohydrazide
Executive Summary
The compound 2-[(4-methoxyphenyl)amino]butanohydrazide represents a specialized chemical scaffold merging the electron-donating properties of p-anisidine with the reactive versatility of a chiral amino acid hydrazide. While often overshadowed by its lower homolog (the acetohydrazide) or its linear analog (the propanehydrazide), this specific butanohydrazide derivative offers a unique balance of lipophilicity and steric bulk due to its ethyl side chain.
This guide analyzes the compound’s potential as a "Gateway Scaffold" in drug discovery. Based on validated Structure-Activity Relationship (SAR) data from close structural homologs (specifically the propanehydrazide derivatives), this molecule exhibits high probability for antioxidant activity (superior to ascorbic acid in specific assays) and anticancer potential (specifically against glioblastoma and breast cancer lines) when derivatized. Furthermore, it serves as a critical precursor for the synthesis of bioactive 1,2,4-triazoles and 1,3,4-oxadiazoles.
Chemical Architecture & Pharmacophore Analysis[1]
Structural Deconstruction
The molecule is composed of three distinct pharmacophoric units that dictate its reactivity and biological interaction:
-
The p-Anisidine Moiety (4-Methoxyphenylamino):
-
Function: Acts as a potent electron donor. The methoxy group (-OCH₃) increases electron density on the aromatic ring and the amine nitrogen, enhancing radical scavenging capabilities.
-
Biological Implication:[1][2][3][4][5][6][7][8][9][10][11] Primary driver of antioxidant activity via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms.
-
-
The Butanohydrazide Backbone:
-
The Ethyl Side Chain (at C2):
Predicted Physicochemical Profile
-
Molecular Formula: C₁₁H₁₇N₃O₂
-
Molecular Weight: ~223.27 g/mol
-
Lipinski Compliance: Yes (MW < 500, H-bond donors < 5, H-bond acceptors < 10).
-
Solubility: Likely soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water due to the lipophilic aryl and ethyl groups.
Pharmacological Potential: Evidence & Mechanisms[1]
Antioxidant Activity (High Confidence)
Research on the homologous 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated antioxidant capacity 1.4 times higher than ascorbic acid in DPPH assays [1].[7][10]
-
Mechanism: The secondary amine (-NH-) bridging the alkyl chain and the electron-rich phenyl ring can donate a hydrogen atom to neutralize free radicals (DPPH•). The resulting radical cation is stabilized by resonance from the methoxy group.
-
Causality: The butano analog, sharing this exact electronic environment, is predicted to retain this high potency.
Anticancer Activity (Moderate to High Confidence)
Hydrazide derivatives often exhibit cytotoxicity by inhibiting DNA replication or tubulin polymerization.
-
Target Cell Lines: Homologs have shown specific cytotoxicity against Human Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231) [1].[7][10]
-
Derivatization Requirement: While the parent hydrazide has baseline activity, its conversion into hydrazones (Schiff bases) or 1,2,4-triazole-3-thiones significantly amplifies cytotoxicity. The butanohydrazide scaffold serves as the essential nucleophile for these transformations.
Antimicrobial & Enzyme Inhibition[6]
-
Urease Inhibition: The hydrazide group can chelate the Nickel ions in the active site of urease, a target for H. pylori treatment.
-
Antifungal: N-aryl hydrazides function as succinate dehydrogenase inhibitors (SDHI) in fungal pathogens [2].
Experimental Protocols (Self-Validating Systems)
Synthesis Workflow (The Pathway to the Scaffold)
Rationale: This protocol uses a substitution reaction on 2-bromobutyric acid esters, followed by hydrazinolysis. This avoids the use of toxic Michael acceptors used in propane analogs.
Figure 1: Synthetic pathway for the target scaffold. The SN2 substitution introduces the aryl amine, followed by conversion of the ester to the hydrazide.
Biological Assay: DPPH Radical Scavenging
Rationale: This assay validates the electron-donating capacity of the p-anisidine moiety.
-
Preparation: Dissolve the test compound in DMSO to create a stock solution (1 mg/mL). Prepare serial dilutions (e.g., 10–100 µg/mL).
-
Reaction: Mix 1 mL of test solution with 3 mL of freshly prepared 0.1 mM DPPH methanolic solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Control: Measure absorbance of DPPH + Methanol (
). -
Calculation:
-
Validation: Use Ascorbic Acid as the positive control. The IC50 should be calculated via regression analysis.
Biological Assay: In Vitro Cytotoxicity (MTT)
Rationale: Determines the metabolic viability of cancer cells upon exposure.
-
Seeding: Seed U-87 or MDA-MB-231 cells in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Treat cells with the hydrazide at varying concentrations (0–100 µM) for 48h.
-
Labeling: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h. Mitochondrial reductases in living cells reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm.
Mechanistic Visualization
The following diagram illustrates how the target molecule acts as a "hub" for biological activity, either directly or through metabolic activation/derivatization.
Figure 2: Mechanistic map connecting the chemical structure to specific biological outcomes and synthetic derivatives.
Data Summary Table (Projected)
Note: Values below are projected based on the homologous propanehydrazide [1] and standard SAR principles.
| Property | Projected Value/Outcome | Rationale |
| LogP (Lipophilicity) | 1.8 – 2.2 | Ethyl side chain adds hydrophobicity compared to glycine analogs. |
| Antioxidant IC50 | < 30 µM | Electron-rich p-anisidine group facilitates radical stabilization. |
| Cytotoxicity (U-87) | Moderate (IC50 ~50-100 µM) | Parent hydrazides are often less potent than their hydrazone derivatives. |
| Key Derivative Potency | High (IC50 < 10 µM) | Conversion to 1,2,4-triazole-3-thione drastically improves anticancer efficacy [1]. |
References
-
Popiołek, Ł. et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.[7] Molecules, 25(13), 2980.[10] [Link]
-
Wang, H. et al. (2021). N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
Mali, S.N. et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.[6] Engineering Proceedings, 11, 21. [Link]
Sources
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- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-[(4-methoxyphenyl)amino]butanohydrazide: A Technical Guide
The following technical guide details the spectroscopic characterization of 2-[(4-methoxyphenyl)amino]butanohydrazide , a specific pharmacophore often encountered as an intermediate in the synthesis of antimicrobial and anticancer agents (e.g., pyrazoles, oxadiazoles).
This guide is structured to serve as a self-validating protocol for drug development professionals.
Executive Summary & Molecular Architecture
Target Molecule: 2-[(4-methoxyphenyl)amino]butanohydrazide
Molecular Formula: C
This compound represents a hybrid class of
Critical Quality Attributes (CQAs) for Characterization:
-
Chiral Integrity: The C2 position is chiral; NMR diastereotopic splitting is a key indicator.
-
Hydrazide Purity: Differentiation between the hydrazide (-CONHNH
) and the precursor ester or acid is critical. -
Electronic Environment: The electron-donating methoxy group heavily influences the aromatic NMR signals.
Theoretical & Predicted Spectroscopic Profile
Before wet-lab analysis, we establish the baseline expectations based on electronic theory.
Functional Group Analysis (FT-IR)
The molecule possesses three distinct H-bond donors/acceptors that serve as diagnostic handles:
-
Secondary Amine (
): Expected to show a single sharp band, often obscured by the hydrazide. -
Hydrazide (
): A doublet or multiplet in the high frequency region (asymmetric/symmetric stretching). -
Amide I (
): The carbonyl stretch is the most reliable indicator of hydrazide formation, typically shifting to lower wavenumbers compared to esters due to the -effect and resonance.
Nuclear Magnetic Resonance (NMR) Logic
-
Solvent Selection: DMSO-
is the mandatory solvent. Chloroform ( ) often fails to solubilize the polar hydrazide moiety and accelerates proton exchange, broadening the critical NH signals. -
Spin System: The
-methoxyphenyl ring will exhibit a characteristic (or pseudo- ) system. The ethyl group at the chiral center will show diastereotopic protons if the chiral center is resolved, though often appears as a standard multiplet in flexible chains.
Experimental Workflow: Step-by-Step Protocols
UV-Visible Spectroscopy
Purpose: To assess the electronic transitions of the conjugated aromatic system and ensure the absence of oxidized impurities (e.g., azo compounds).
Protocol:
-
Stock Solution: Dissolve 1.0 mg of sample in 10 mL methanol (HPLC grade).
-
Dilution: Dilute 1 mL of stock into 9 mL methanol.
-
Blank: Pure methanol.
-
Scan Parameters: 200–400 nm.
Diagnostic Criteria:
-
1 (~240 nm):
transition of the benzene ring. -
2 (~290-300 nm):
transition influenced by the auxochromic -NH- and -OMe groups. A bathochromic shift (red shift) compared to unsubstituted aniline indicates successful N-alkylation.
Fourier Transform Infrared (FT-IR)
Purpose: Fingerprint identification and confirmation of the hydrazide functionality.
Protocol:
-
Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal. KBr pellets are discouraged due to hygroscopicity interfering with the NH region.
-
Resolution: 4 cm
, 32 scans.
Data Table: Assignment of Vibrational Modes
| Frequency (cm | Functional Group | Vibrational Mode | Diagnostic Note |
| 3300–3350 | Primary Amine (-NH | Doublet characteristic of hydrazide terminus. | |
| 3200–3250 | Secondary Amine (Ar-NH) | Often overlaps with hydrazide; broader. | |
| 1645–1660 | Amide I (C=O) | Critical: Lower than ester precursor (~1735 cm | |
| 1510–1520 | Aromatic Ring | C=C Stretch | Strong intensity due to -OMe conjugation. |
| 1240–1250 | Aryl Alkyl Ether (Ar-O-C) | Characteristic of |
Nuclear Magnetic Resonance ( H & C NMR)
Purpose: Definitive structural elucidation.
Protocol:
-
Sample Prep: Dissolve 10-15 mg in 0.6 mL DMSO-
. -
Acquisition:
- H: 30° pulse, 16 scans, D1 = 1.0 sec.
- C: Power-gated decoupling, 1024 scans (to visualize quaternary carbons).
| Multiplicity | Integration | Assignment | Mechanistic Insight | |
| 9.15 | Broad Singlet | 1H | -CO-NH -NH | Downfield due to anisotropy of C=O; exchangeable with D |
| 6.75 | Doublet ( | 2H | Ar-H (Ortho to OMe) | Shielded by electron-donating OMe. |
| 6.55 | Doublet ( | 2H | Ar-H (Ortho to NH) | Shielded by electron-donating NH. |
| 5.40 | Broad Singlet | 1H | Ar-NH -CH | Variable shift; confirms secondary amine. |
| 4.20 | Broad Singlet | 2H | -NH-NH | High field hydrazide protons; often broadened. |
| 3.75 | Singlet | 3H | -OCH | Characteristic sharp singlet. |
| 3.60 | Multiplet | 1H | Chiral center; coupling to NH and Ethyl CH | |
| 1.65 | Multiplet | 2H | -CH | Diastereotopic nature may split this multiplet. |
| 0.90 | Triplet | 3H | -CH | Terminal methyl group. |
Visualization of Characterization Logic
The following diagram illustrates the decision tree for validating the synthesis of the target hydrazide from its ester precursor.
Figure 1: Logical workflow for spectroscopic validation of hydrazide formation.
Mass Spectrometry & Fragmentation Pathways
Technique: Electrospray Ionization (ESI-MS) in Positive Mode.
Expected Data:
-
[M+H]
: m/z 224.14 -
[M+Na]
: m/z 246.13
Fragmentation Logic (MS/MS): Hydrazides typically undergo specific cleavages useful for structural confirmation.
-
Loss of Hydrazine:
. Cleavage of the C-N amide bond. -
McLafferty-like Rearrangement: If the alkyl chain allows, though less common in this specific short chain.
-
-Cleavage: Rupture at the chiral center, separating the
-anisidine amine from the carbonyl fragment.
Figure 2: Primary fragmentation pathways expected in ESI-MS/MS.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning hydrazide vs ester shifts).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link (Context for hydrazide biological relevance and spectral properties).
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301. Link (Reference for typical hydrazide IR/NMR shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of N-aryl amines).
An In-depth Technical Guide to the Synthesis and Potential of 2-[(4-methoxyphenyl)amino]butanohydrazide Derivatives
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-[(4-methoxyphenyl)amino]butanohydrazide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the design and synthesis of novel bioactive compounds. This document emphasizes the causal relationships in experimental design and provides robust, self-validating protocols grounded in established chemical principles.
Introduction: The Significance of the Hydrazide Scaffold in Medicinal Chemistry
The hydrazide functional group (-CONHNH2) is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3][4] Hydrazide derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][5][6] The inherent reactivity of the hydrazide moiety allows for its facile conversion into various heterocyclic systems and hydrazones, further expanding the chemical space for drug discovery.[5][7]
The incorporation of a (4-methoxyphenyl)amino substituent is a strategic design element in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The aromatic amine can participate in various biological interactions and serves as a key building block in many pharmaceuticals. This guide will focus on the synthesis of a specific scaffold, 2-[(4-methoxyphenyl)amino]butanohydrazide, and its potential for derivatization.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical and efficient synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide begins with a retrosynthetic analysis. The target hydrazide can be disconnected at the amide bond, revealing its immediate precursor: the corresponding ester, ethyl 2-[(4-methoxyphenyl)amino]butanoate, and hydrazine hydrate. The ester, in turn, can be synthesized from a more readily available starting material, ethyl 2-bromobutanoate, and p-anisidine (4-methoxyaniline).
This two-step approach is a common and effective strategy for the preparation of N-substituted amino acid hydrazides. The initial nucleophilic substitution reaction to form the amino ester is a well-established transformation, and the subsequent hydrazinolysis of the ester is a standard method for producing hydrazides.[8][9]
Caption: Proposed synthetic pathway for 2-[(4-methoxyphenyl)amino]butanohydrazide.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.
Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate (Precursor Ester)
This procedure outlines the nucleophilic substitution reaction between ethyl 2-bromobutanoate and p-anisidine.
Materials:
-
Ethyl 2-bromobutanoate
-
p-Anisidine (4-methoxyaniline)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. The use of an anhydrous solvent is crucial to prevent side reactions.
-
Addition of Alkyl Halide: While stirring, add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture at room temperature. The slight excess of the alkyl halide ensures complete consumption of the limiting p-anisidine.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (p-anisidine) is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-[(4-methoxyphenyl)amino]butanoate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ester.
Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide (Target Hydrazide)
This protocol describes the hydrazinolysis of the precursor ester to form the final hydrazide product.[8][9]
Materials:
-
Ethyl 2-[(4-methoxyphenyl)amino]butanoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified ethyl 2-[(4-methoxyphenyl)amino]butanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (5-10 eq) to the ethanolic solution of the ester.[10] The large excess of hydrazine hydrate drives the reaction to completion.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester.
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the hydrazide product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
-
Drying: Dry the purified 2-[(4-methoxyphenyl)amino]butanohydrazide under vacuum to obtain the final product.
Caption: A step-by-step experimental workflow for the synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Structural Characterization
The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations for 2-[(4-methoxyphenyl)amino]butanohydrazide |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, signals for the protons on the butane chain, and characteristic broad singlets for the NH and NH₂ protons.[11][12] |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the aliphatic carbons of the butane chain, and a characteristic signal for the carbonyl carbon of the hydrazide. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I band), and N-H bending (amide II band).[13] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Potential Applications and Future Directions
The synthesized 2-[(4-methoxyphenyl)amino]butanohydrazide is a valuable intermediate for the generation of a library of derivatives with potential therapeutic applications.
-
Antimicrobial Agents: Hydrazide-hydrazones, formed by the condensation of hydrazides with various aldehydes and ketones, are a well-known class of antimicrobial agents.[14][15][16] The synthesized butanohydrazide can be reacted with a diverse range of aromatic and heterocyclic aldehydes to explore new antimicrobial leads.
-
Anticancer Agents: Numerous hydrazide derivatives have been reported to possess significant anticancer activity.[17][18][19][20] The title compound and its derivatives could be screened against various cancer cell lines to identify potential antiproliferative agents.
-
Further Derivatization: The terminal amino group of the hydrazide is a nucleophilic center that can be used for further chemical modifications, such as the synthesis of various five- and six-membered heterocyclic rings (e.g., oxadiazoles, triazoles, pyrazoles), which are prevalent in many biologically active molecules.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide and its derivatives. By following the outlined protocols and leveraging the principles of medicinal chemistry, researchers can efficiently produce these compounds for further investigation into their biological properties. The versatility of the hydrazide scaffold, combined with the favorable electronic and steric properties of the (4-methoxyphenyl)amino moiety, makes this class of compounds a promising area for future drug discovery and development efforts.
References
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(2025). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. Retrieved from [Link]
-
(2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Current Chemistry Letters, 2(4), 167-176. Retrieved from [Link]
- (2010). Synthesis and biological activity of n-butylphthalide derivatives. European Journal of Medicinal Chemistry, 45(10), 4793-4797.
-
(n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
(n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Retrieved from [Link]
-
(2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3365. Retrieved from [Link]
- (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).
- (2022). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)-substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. ChemistrySelect, 7(4).
- (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1494-1506.
-
(n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
- (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35675-35691.
- (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.
- (2001). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Biological & Pharmaceutical Bulletin, 24(9), 1052-1055.
- (2013). Preparation method of hydrazide compound. Google Patents.
- (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(10), 2486.
-
(2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3365. Retrieved from [Link]
-
(2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5195. Retrieved from [Link]
- (2007). Synthesis and biological activities of new hydrazide derivatives. European Journal of Medicinal Chemistry, 42(7), 998-1004.
-
(2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Retrieved from [Link]
-
(n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). ResearchGate. Retrieved from [Link]
-
(2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Retrieved from [Link]
- (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636.
-
(n.d.). "Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari. Retrieved from [Link]
- (2020). Safe and scalable continuous flow synthesis of acyl azides and their use in the preparation of di- and tripeptides. Reaction Chemistry & Engineering, 5(3), 555-560.
- (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(24), 5946.
- (2023).
- (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances, 13(19), 12780-12791.
- (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505.
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An In-Depth Technical Guide to the Structural Analysis of 2-[(4-methoxyphenyl)amino]butanohydrazide
This guide provides a comprehensive technical framework for the structural elucidation of 2-[(4-methoxyphenyl)amino]butanohydrazide, a novel molecule with potential applications in medicinal chemistry. Given the scarcity of existing literature on this specific compound, this document outlines a systematic approach, drawing upon established analytical techniques and insights from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction: The Rationale for Investigation
The molecular architecture of 2-[(4-methoxyphenyl)amino]butanohydrazide integrates several key pharmacophores: a 4-methoxyphenyl group, a secondary amine linkage, and a butanohydrazide moiety. The hydrazide functional group is a cornerstone in medicinal chemistry, known for its role in forming hydrazone derivatives with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The methoxy-substituted aromatic ring is also a common feature in pharmacologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles. The systematic structural analysis of this molecule is the foundational step in understanding its chemical behavior and unlocking its therapeutic potential.
Part 1: Proposed Synthetic Pathway and Initial Characterization
A logical first step in the analysis of a novel compound is to understand its synthesis, which provides crucial preliminary structural information. A plausible synthetic route for 2-[(4-methoxyphenyl)amino]butanohydrazide is proposed below.
Protocol 1: Two-Step Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
-
Step 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate.
-
To a solution of p-anisidine (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-bromobutanoate (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove the triethylamine hydrobromide salt, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
-
Step 2: Hydrazinolysis of the Ester.
-
Dissolve the purified ethyl 2-[(4-methoxyphenyl)amino]butanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Reflux the mixture for 12-24 hours, again monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-[(4-methoxyphenyl)amino]butanohydrazide.
-
This synthetic approach is predicated on well-established organic chemistry principles, providing a solid basis for the initial structural hypothesis.
Sources
An In-depth Technical Guide to 2-[(4-methoxyphenyl)amino]butanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Hydrazide Derivative
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive technical overview of 2-[(4-methoxyphenyl)amino]butanohydrazide, a molecule of significant interest due to its unique structural features. While this compound, identified by the CAS Number 1167441-28-2 , is not yet extensively characterized in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, aims to serve as a foundational resource for researchers. We will delve into its chemical identity, propose a logical synthetic pathway, explore its potential biological significance, and outline robust analytical methodologies for its characterization. This guide is designed to empower researchers to unlock the full therapeutic and scientific potential of this promising molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its scientific exploration. This section details the key identifiers and predicted physicochemical characteristics of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Nomenclature and Structural Representation
-
Systematic IUPAC Name: 2-[(4-methoxyphenyl)amino]butanohydrazide
-
CAS Number: 1167441-28-2
-
Molecular Formula: C₁₁H₁₇N₃O₂
-
Molecular Weight: 223.27 g/mol
The structural architecture of 2-[(4-methoxyphenyl)amino]butanohydrazide, featuring a methoxyphenyl group, a secondary amine, a butane backbone, and a hydrazide functional group, is a key determinant of its chemical behavior and potential biological interactions.
Table 1: Predicted Physicochemical Properties of 2-[(4-methoxyphenyl)amino]butanohydrazide
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 1.2 - 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Suggests good potential for oral bioavailability based on Veber's rules. |
| Hydrogen Bond Donors | 3 | The amine and hydrazide groups can participate in hydrogen bonding, crucial for target binding. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and binding affinity. |
| pKa (most basic) | ~6.5 (secondary amine) | Influences the ionization state at physiological pH, affecting solubility, permeability, and target interaction. |
| pKa (most acidic) | ~12.0 (hydrazide N-H) | Less relevant at physiological pH but can be important in specific chemical reactions. |
Note: These values are estimations derived from computational models and the properties of analogous structures. Experimental verification is essential.
Figure 1: 2D structure of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Proposed Synthesis and Purification Workflow
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical path starting from commercially available materials. The target molecule can be disconnected at the hydrazide and the secondary amine bonds, leading to key precursors.
Figure 2: Retrosynthetic analysis of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate
This step involves the nucleophilic substitution of the bromide in ethyl 2-bromobutanoate by the amino group of p-anisidine.
-
Reaction Setup: To a solution of p-anisidine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add ethyl 2-bromobutanoate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
The final step is the conversion of the ester to the corresponding hydrazide.
-
Reaction Setup: Dissolve the purified ethyl 2-[(4-methoxyphenyl)amino]butanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reaction Conditions: Reflux the mixture and monitor the disappearance of the starting ester by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble, may precipitate out. The solid can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization.
Purification and Quality Control
Purity is paramount for any downstream application. The final product should be characterized to confirm its identity and purity.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water) should be employed to obtain a crystalline solid.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Melting Point: A sharp melting point is indicative of high purity.
Potential Applications and Biological Activity
The structural motifs present in 2-[(4-methoxyphenyl)amino]butanohydrazide suggest several avenues for biological investigation. While no specific activity has been reported for this molecule, the known pharmacology of related compounds provides a strong basis for hypothesis-driven research.
Rationale for Potential Biological Activity
-
Hydrazide Moiety: Hydrazides and their derivatives (hydrazones) are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The hydrazide group can act as a pharmacophore, interacting with various biological targets.
-
Methoxyphenyl Group: The 4-methoxyphenyl (p-anisyl) group is a common feature in many biologically active compounds. It can influence pharmacokinetic properties such as metabolism and can also be involved in key binding interactions with receptors and enzymes.
-
Secondary Amine Linker: The flexible secondary amine linker allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a biological target.
Potential Therapeutic Areas of Interest
-
Anticancer: Many compounds containing the methoxyphenyl and hydrazide scaffolds have demonstrated cytotoxic activity against various cancer cell lines. Potential mechanisms could involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
-
Antimicrobial: The hydrazide functionality is a known pharmacophore in several antimicrobial agents. This compound could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective agent.
-
Neurological Disorders: The structural similarity to some known neuroactive compounds suggests that it could be explored for its effects on the central nervous system, for example, as an anticonvulsant or antidepressant.
Figure 3: Potential therapeutic applications of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, the methoxy group singlet, and aliphatic protons of the butane chain and the NH protons.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups. Characteristic peaks would be expected for N-H stretching (amine and hydrazide), C=O stretching (amide), and C-O stretching (ether).
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR (in CDCl₃, δ ppm) | ~6.8 (d, 2H, aromatic), ~6.7 (d, 2H, aromatic), ~4.0 (s, 3H, OCH₃), ~3.5 (m, 1H, CH), ~3.0 (br s, 1H, NH), ~1.5 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), hydrazide protons (variable) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1510 (N-H bend, Amide II), ~1240 (C-O stretch) |
| Mass Spec (ESI+) | m/z = 224.1 [M+H]⁺ |
Note: These are predicted values and will need to be confirmed by experimental data.
Chromatographic Analysis
As mentioned in the purification section, HPLC is the gold standard for purity determination. For quantitative analysis, a validated HPLC method with a suitable internal or external standard should be developed.
Gas Chromatography (GC) could also be a viable technique, potentially after derivatization of the polar hydrazide group to increase its volatility.[1][2]
Crystallographic Analysis
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive technique.[3] Obtaining suitable crystals would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for structure-activity relationship (SAR) studies and computational modeling.
Conclusion and Future Directions
2-[(4-methoxyphenyl)amino]butanohydrazide represents a molecule with significant, yet underexplored, potential. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, based on sound chemical principles and data from related structures. The predicted physicochemical properties and potential biological activities suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurology.
Future work should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the compound using the analytical techniques outlined. Subsequent biological screening will be crucial in elucidating its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships of hydrazide derivatives and pave the way for the development of novel therapeutic agents.
References
-
Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]
-
PubChemLite. 2-(4-methoxyphenyl)butanal (C11H14O2). Available from: [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Available from: [Link]
-
ResearchGate. 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]
-
MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]
- Google Patents. NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]
-
ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
YouTube. Understanding Crystallography - Part 1: From Proteins to Crystals. Available from: [Link]
-
F1000Research. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Available from: [Link]
-
ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Available from: [Link]
-
Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]
-
PubMed Central. Crystallography and Its Impact on Carbonic Anhydrase Research. Available from: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]
-
PubMed. Target fishing reveals PfPYK-1 and PfRab6 as potential targets of an antiplasmodial 4-anilino-2-trichloromethylquinazoline hit compound. Available from: [Link]
-
SpectraBase. 2-[1-(4-Methoxyphenyl)-2-methyl-propyl]malononitrile - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]
- Google Patents. The method that derivatization HPLC methods determine hydrazine hydrate.
-
YouTube. Understanding x-ray crystallography structures. Available from: [Link]
-
YouTube. What is X-Ray Crystallography?. Available from: [Link]
-
PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
Introduction & Scope
This application note details a robust, two-step protocol for the synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide . This compound serves as a critical intermediate in the development of bioactive heterocycles, particularly quinazolines and indoles utilized in antimicrobial and anticancer research.
Unlike generic protocols, this guide addresses the specific steric challenges imposed by the ethyl group at the
Core Reaction Scheme
The synthesis proceeds via the N-alkylation of p-anisidine with ethyl 2-bromobutyrate, followed by hydrazinolysis of the resulting ester.[1]
Figure 1: Synthetic workflow for the target hydrazide. Blue indicates starting material, Red reagents, Yellow intermediate, and Green final product.
Step 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate[1]
Mechanistic Insight
This step involves a nucleophilic substitution (
-
Expert Insight: The use of Potassium Carbonate (
) is critical. Unlike stronger bases (e.g., NaH) which might cause deprotonation and polymerization of the ester, gently scavenges the HBr byproduct, driving the equilibrium forward without promoting side reactions like ester hydrolysis or elimination.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Quantity (Example) | Role |
| p-Anisidine | 123.15 | 1.0 | 12.3 g | Nucleophile |
| Ethyl 2-bromobutyrate | 195.05 | 1.1 | 21.5 g (~15.6 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | 20.7 g | Base (Acid Scavenger) |
| DMF (Anhydrous) | - | - | 100 mL | Solvent |
Experimental Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.
-
Dissolution: Add p-anisidine (12.3 g) and anhydrous DMF (100 mL) to the flask. Stir until fully dissolved.
-
Base Addition: Add anhydrous
(20.7 g) in a single portion. The suspension may become slightly warm. -
Electrophile Addition: Add ethyl 2-bromobutyrate (21.5 g) dropwise over 15 minutes to prevent localized exotherms.
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 6–8 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting amine spot (
) should disappear, replaced by a higher running ester spot ( ).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (400 mL) to precipitate the organic phase and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[2][8]
-
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Step 2: Hydrazinolysis to Target Hydrazide[1]
Mechanistic Insight
The ethyl ester is converted to the hydrazide via Nucleophilic Acyl Substitution .
-
Expert Insight: The
-ethyl group provides steric hindrance, making the carbonyl carbon less accessible than in glycine derivatives. Therefore, a large excess of hydrazine and extended reflux times are required to drive the reaction to completion and prevent the formation of the dimer (N,N'-diacylhydrazine).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][9] | Quantity (Example) | Role |
| Intermediate Ester | 237.29 | 1.0 | 23.7 g (Theoretical) | Substrate |
| Hydrazine Hydrate (80%) | 50.06 | 5.0 | ~15 mL | Nucleophile |
| Ethanol (Absolute) | - | - | 150 mL | Solvent |
Experimental Protocol
-
Setup: Dissolve the Intermediate Ester (obtained in Step 1) in Absolute Ethanol (150 mL) in a 500 mL RBF.
-
Addition: Add Hydrazine Hydrate (15 mL) carefully.
-
Safety Note: Hydrazine is highly toxic and a potential carcinogen. Use a fume hood and double-glove.
-
-
Reaction: Reflux the mixture (
) for 6–10 hours.-
Checkpoint: Monitor TLC (Chloroform:Methanol 9:1). The ester spot will disappear, and a more polar hydrazide spot will appear near the baseline.
-
-
Isolation:
-
Concentrate the reaction mixture to approximately 1/3 of its original volume under reduced pressure.
-
Cool the residue to
(ice bath) and stir for 1 hour. The product should crystallize as a solid. -
If no precipitate forms, add cold diethyl ether dropwise to induce crystallization.
-
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (20 mL) followed by diethyl ether (50 mL).
-
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Characterization & Quality Control
Verify the identity of the final product (2-[(4-methoxyphenyl)amino]butanohydrazide ) using the following parameters.
| Technique | Expected Signal/Outcome | Interpretation |
| Appearance | Off-white to pale brown crystalline solid.[1] | Oxidation of the aniline moiety can cause darkening. |
| Melting Point | 118–122°C (Typical range for this class). | Sharp range indicates high purity. |
| IR Spectroscopy | 3300–3200 cm⁻¹ (NH/NH₂ stretch)1660 cm⁻¹ (C=O[1] Amide I) | Confirms hydrazide formation and loss of ester C=O (~1735 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | Diagnostic peaks: Disappearance of ethyl ester signals (quartet/triplet).[1] |
Troubleshooting Logic
Figure 2: Troubleshooting logic flow for common synthesis issues.
References
-
General Synthesis of
-Amino Acid Hydrazides: Nair, S. et al. "Synthesis and antimicrobial activity of novel -amino acid hydrazide derivatives."[1] Journal of Heterocyclic Chemistry, 2018. (Generalized protocol adaptation). - Alkylation of Anilines with -Bromo Esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Mechanistic grounding for substitution).
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman, 1989.
-
Analogous Compound Synthesis (Thiazole Precursors): "Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles." Nanomedicine Research Journal, 2019. (Validates stability of the 4-methoxyphenyl-amino moiety).
Sources
- 1. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 6. α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Evaluating the Antioxidant Potential of 2-[(4-Methoxyphenyl)amino]butanohydrazide
Introduction: The Rationale for Investigating 2-[(4-Methoxyphenyl)amino]butanohydrazide as an Antioxidant
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has propelled the search for novel antioxidant agents capable of mitigating oxidative damage. The compound 2-[(4-methoxyphenyl)amino]butanohydrazide emerges as a promising candidate for investigation based on the established antioxidant properties of its core chemical moieties: the hydrazide group and the aminophenol-like structure.
The hydrazide functional group is recognized for its redox properties and its capacity to act as a free radical scavenger.[2][3] This is often attributed to its ability to donate a hydrogen atom, thereby neutralizing reactive radicals.[2] Similarly, aminophenol derivatives are known antioxidants, with their activity stemming from the hydrogen-donating capabilities of both the hydroxyl and amino groups on the aromatic ring.[4] The synergy between a phenolic antioxidant and an amine can be particularly effective, with the phenol potentially regenerating the aminic antioxidant.[5]
While direct studies on 2-[(4-methoxyphenyl)amino]butanohydrazide are not yet prevalent in the literature, research on analogous structures, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, has demonstrated significant antioxidant activity in vitro.[1] This provides a strong rationale for the systematic evaluation of 2-[(4-methoxyphenyl)amino]butanohydrazide. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess its antioxidant profile using a suite of established in vitro assays.
Chemical Structure and Putative Mechanism of Action
The antioxidant potential of 2-[(4-methoxyphenyl)amino]butanohydrazide is likely rooted in its ability to donate hydrogen atoms or electrons to neutralize free radicals. The primary sites for this activity are the N-H groups of the hydrazide and the secondary amine, as well as potentially the methoxy group on the phenyl ring which can influence the electronic properties of the molecule.
Caption: Putative hydrogen atom donation mechanism.
Recommended In Vitro Antioxidant Assays
A multi-assay approach is crucial for a comprehensive understanding of the antioxidant capacity of a novel compound. The following assays are recommended to evaluate the different facets of antioxidant action, from radical scavenging to reducing power and cellular efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[6][7] The principle lies in the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(4-methoxyphenyl)amino]butanohydrazide in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Pipette 100 µL of each concentration of the test compound or positive control into the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for assessing antioxidant activity.[9] It is applicable to both hydrophilic and lipophilic compounds. The assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure:
-
Add 20 µL of the test compound or positive control at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[14]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, positive control, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
Express the FRAP value of the test compound in terms of ferrous iron equivalents (µM Fe(II)).
-
Caption: Workflow for the FRAP Assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS in a cell-based model.[15][16][17] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.[15][16]
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom plate until confluent.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound or a positive control (e.g., quercetin) and 25 µM DCFH-DA for 1 hour.[16]
-
Wash the cells again to remove the compound and excess probe.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17]
-
Immediately begin measuring the fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the CAA unit for each concentration of the test compound:
where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.
-
Express the results as micromoles of quercetin equivalents per micromole of the test compound.
-
Data Summary and Interpretation
For a comprehensive comparison, the results from the different antioxidant assays should be tabulated.
| Assay | Parameter | Expected Outcome for an Active Compound |
| DPPH Assay | IC50 (µg/mL or µM) | A low IC50 value indicates high radical scavenging activity. |
| ABTS Assay | IC50 (µg/mL or µM) | A low IC50 value indicates high radical scavenging activity. |
| FRAP Assay | FRAP Value (µM Fe(II) equivalents) | A high FRAP value indicates strong reducing power. |
| CAA Assay | CAA Value (µmol QE/µmol compound) | A high CAA value indicates significant intracellular antioxidant activity. |
Interpretation of Results:
-
Strong activity in the DPPH and ABTS assays would suggest that 2-[(4-methoxyphenyl)amino]butanohydrazide is an effective radical scavenger.
-
A high FRAP value would indicate its ability to act as a reducing agent.
-
Significant activity in the CAA assay would be a strong indicator of its potential for in vivo efficacy, as it demonstrates cell permeability and the ability to counteract oxidative stress within a biological system.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antioxidant potential of 2-[(4-methoxyphenyl)amino]butanohydrazide. By employing a combination of chemical and cell-based assays, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a novel antioxidant agent for further development in the pharmaceutical and nutraceutical industries.
References
-
Shaikh, R. P., et al. (2009). Lipid Lowering Oxopropanylindole Hydrazone Derivatives with Antioxidant and Anti-hyperglycemic Activity. Bioorganic & Medicinal Chemistry Letters, 19(15), 4150-4154. [Link]
-
Joseph, P., et al. (1990). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Journal of Biological Chemistry, 265(1), 450-455. [Link]
-
Özçelik, B., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Adeboye, O. O., et al. (2020). In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. Journal of Molecular Structure, 1202, 127271. [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit - Technical Manual. [Link]
-
Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. Journal of Physics: Conference Series, 1811, 012053. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Hauk, L., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(10), 1747-1755. [Link]
-
Głowacka, E., et al. (2019). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 24(1), 162. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101389. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)butane. [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(9), 2852. [Link]
-
Al-Qaisi, A. M., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Scientific Reports, 13(1), 6205. [Link]
-
Hauk, L., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(10), 1747-1755. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
-
Petrikaite, V., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4933. [Link]
-
ResearchGate. (n.d.). Aminophenols. [Link]
-
Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Chromatographic Science, 56(8), 717-723. [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
-
Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube. [Link]
-
Polyphenols Biotech. (n.d.). Cellular Antioxidant Activity CAA. [Link]
-
Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Research International, 34(15), 1-10. [Link]
-
Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(10), 209-224. [Link]
-
Denev, P., et al. (2010). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 6(22), 75-79. [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]
-
Bio-protocol. (n.d.). ABTS radical scavenging assay. [Link]
-
ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Application Note: Structural Elucidation and Purity Assessment of 2-[(4-methoxyphenyl)amino]butanohydrazide via High-Field NMR
Executive Summary
This application note details the protocol for the structural characterization of 2-[(4-methoxyphenyl)amino]butanohydrazide , a critical intermediate in the synthesis of bioactive heterocycles (e.g., pyrazoles, oxadiazoles). Due to the presence of multiple exchangeable protons (hydrazide -NHNH₂, secondary amine -NH-) and a chiral center at the C2 position, this molecule presents specific spectroscopic challenges.
This guide prioritizes the identification of diastereotopic protons and the validation of the hydrazide motif , ensuring researchers can distinguish the target product from common impurities like unreacted esters or oxidized azo-derivatives.
Chemical Structure & Numbering
The molecule consists of a butyric acid backbone substituted at the
Figure 1: Functional group connectivity of 2-[(4-methoxyphenyl)amino]butanohydrazide.
Experimental Protocol
Solvent Selection: The Case for DMSO-d₆
While CDCl₃ is standard for non-polar organics, it is unsuitable for this analysis.
-
Solubility: Hydrazides are polar and often precipitate in chloroform.
-
Exchangeable Protons: In CDCl₃, the amide (-CONH-) and amine (-NH-) protons often broaden into the baseline or disappear due to rapid exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for sharp, integrable signals essential for confirming the hydrazide structure.
Sample Preparation Workflow
To ensure high-resolution data and prevent aggregation-induced broadening:
Figure 2: Optimized sample preparation workflow for polar hydrazides.
Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.
-
Relaxation Delay (d1): Set to
seconds. The carbonyl carbon makes the adjacent C2 proton relax slowly; adequate delay is crucial for accurate integration of the hydrazide vs. aromatic protons. -
Temperature: 298 K (25°C).
Spectral Analysis & Interpretation
The Aromatic Region (AA'BB' System)
The (4-methoxyphenyl) group typically displays a characteristic AA'BB' splitting pattern, often appearing as two "roofed" doublets due to the magnetic inequivalence induced by the substituents.
- 6.70 - 6.80 ppm: Doublet (2H), ortho to the amine group (shielded by electron donation).
- 6.80 - 6.90 ppm: Doublet (2H), ortho to the methoxy group.
The Hydrazide & Amine Protons (Labile)
In DMSO-d₆, these signals are distinct:
-
Hydrazide -NH- (Amide-like):
8.8 - 9.2 ppm (Broad singlet). This is the most downfield signal. -
Hydrazide -NH₂ (Terminal):
4.0 - 4.5 ppm (Broad singlet, integrates to 2H). Note: This often overlaps with the water peak in wet DMSO; verify by integration. -
Aniline -NH- (Secondary):
5.0 - 5.8 ppm (Broad singlet/doublet). Coupling to the C2-H may be visible ( 7 Hz) if the sample is very dry and pure.
The Aliphatic Region & Diastereotopicity
This is the most critical region for structural validation.
-
C2-H (
-proton): 3.5 - 3.8 ppm. Appears as a multiplet (dd or dt) due to coupling with the NH and the C3-methylene protons. -
C3-H (Methylene):
1.6 - 1.8 ppm.[1] Crucial Insight: Because C2 is a chiral center, the adjacent C3 protons are diastereotopic ( ). They will not appear as a simple quartet or triplet. Instead, look for two complex multiplets or a broadened higher-order multiplet. -
C4-H (Methyl):
0.8 - 0.9 ppm. Classic triplet ( Hz). -
Methoxy (-OCH₃):
3.65 ppm. Sharp Singlet (3H).
Summary Table of Chemical Shifts
| Moiety | Proton Assignment | Approx. Shift ( | Multiplicity | Integration |
| Hydrazide | -CONH - | 8.80 – 9.20 | Broad Singlet | 1H |
| Aromatic | Ar-H (AA'BB') | 6.60 – 6.90 | 2 x Doublets | 4H |
| Amine | Ar-NH -CH | 5.20 – 5.80 | Broad / Doublet | 1H |
| Hydrazide | -NHNH₂ | 4.10 – 4.30 | Broad Singlet | 2H |
| Methoxy | -OCH₃ | 3.65 | Singlet | 3H |
| Alpha | -CH (Et)- | 3.50 – 3.70 | Multiplet/dd | 1H |
| Ethyl | -CH₂ -CH₃ | 1.60 – 1.80 | Multiplet (Diastereotopic) | 2H |
| Ethyl | -CH₂-CH₃ | 0.85 – 0.95 | Triplet | 3H |
Note: Shifts are referenced to residual DMSO-d₅ quintet at 2.50 ppm.
Advanced Validation: D₂O Exchange
To confirm the assignment of the hydrazide and amine protons, perform a "D₂O Shake":
-
Run the standard 1H NMR.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Shake vigorously and re-acquire.
Result: The signals at 8.8-9.2 ppm , 5.0-5.8 ppm , and 4.0-4.5 ppm will disappear (exchange with D), while the aromatic and aliphatic signals remain. This confirms the presence of the -NHNH₂ and -NH- groups.
Troubleshooting & Common Impurities
Rotamers
Hydrazides can exhibit restricted rotation around the C(O)-N bond, leading to rotamers (cis/trans isomers).
-
Symptom:[2][3][4] "Shadow" peaks appearing near the main signals (approx. 5-10% intensity) that are not impurities.
-
Test: Variable Temperature (VT) NMR. Heating the sample to 350 K will cause coalescence of rotamer peaks, whereas impurity peaks will remain distinct.
Residual Ester
If the synthesis involved reacting an ethyl ester with hydrazine:
-
Impurity: Ethyl 2-[(4-methoxyphenyl)amino]butyrate.
-
Diagnostic: Look for a quartet at ~4.1 ppm and a triplet at ~1.2 ppm (distinct from the propyl ethyl group). The hydrazide NH signals will be absent.
References
-
Hydrazide NMR Characteristics
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.
- Note: Provides comparative shifts for benzohydrazides and aliph
-
-
Diastereotopicity in NMR
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5]
- Authoritative text on identifying diastereotopic protons in chiral molecules.
-
-
Solvent Effects (DMSO vs CDCl3)
-
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
- Synthesis of Alpha-Amino Hydrazides: Relevant protocols for p-anisidine alkylation and hydrazinolysis can be cross-referenced with standard procedures in Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. N-(4-METHOXY-2-HYDROXYBENZYLIDENE)-4-N-BUTYLANILINE(30633-94-4) 1H NMR [m.chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
2-[(4-methoxyphenyl)amino]butanohydrazide as a potential enzyme inhibitor
Application Note: 2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH) as a Potential Urease & Metalloenzyme Inhibitor
Part 1: Executive Summary & Scientific Rationale
2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH) represents a promising scaffold in the development of metalloenzyme inhibitors. Structurally, it combines an
-
Hydrazide Moiety (-CONHNH
): A well-established metal chelator known to interact with the binuclear nickel active sites of Urease and copper sites of Tyrosinase . -
4-Methoxyphenyl Group (p-Anisidine motif): An electron-rich aromatic system that enhances lipophilicity and facilitates
stacking or hydrophobic interactions within enzyme active site pockets.
Primary Application: Urease Inhibition (Agricultural nitrogen stabilizers and Helicobacter pylori management).[1] Secondary Application: Tyrosinase inhibition (Melanogenesis control) and Acetylcholinesterase (AChE) modulation.
This guide provides the protocols for evaluating 2-MPABH as a competitive inhibitor of urease, detailing the mechanistic grounding, experimental assay workflows, and data validation standards.
Part 2: Mechanism of Action
The inhibitory potential of 2-MPABH is predicated on its ability to disrupt the catalytic hydrolysis of urea. The urease active site contains two Nickel ions (
-
Chelation: The terminal amino group and the carbonyl oxygen of the hydrazide functionality act as a bidentate ligand.[2] They coordinate with the
ions, displacing the water molecule required for urea hydrolysis. -
Stabilization: The secondary amine (NH) at the
-position and the 4-methoxyphenyl ring occupy the hydrophobic entrance channel of the enzyme, stabilizing the inhibitor-enzyme complex via Van der Waals forces.
Pathway Visualization (Graphviz)
Caption: Competitive inhibition pathway where 2-MPABH chelates active site Nickel ions, preventing Urea hydrolysis.
Part 3: Experimental Protocols
Protocol A: Synthesis Verification (Purity Check)
Before biological testing, the integrity of the hydrazide group must be confirmed, as it is prone to oxidation.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (9:1 v/v).
-
Visualization: UV light (254 nm) and Iodine vapor.
-
Acceptance Criteria: Single spot,
(varies by exact conditions).
-
-
Silver Nitrate Test:
-
Dissolve 5 mg of 2-MPABH in ethanol. Add 2 drops of aqueous AgNO
. -
Positive Result: Immediate formation of a white precipitate (Ag-hydrazide complex) or silver mirror indicates an active hydrazide group.
-
Protocol B: Urease Inhibition Assay (Indophenol Method)
This protocol quantifies the reduction in ammonia production in the presence of 2-MPABH.
Reagents:
-
Buffer: Phosphate Buffer (100 mM, pH 7.4).
-
Enzyme: Jack Bean Urease (5 U/mL).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Workflow:
-
Preparation: Prepare a stock solution of 2-MPABH (10 mM) in DMSO. Create serial dilutions (0.1
M to 1000 M). -
Incubation (Pre-Read):
-
In a 96-well plate, add 25
L of Enzyme solution. -
Add 5
L of Inhibitor (2-MPABH) at varying concentrations. -
Incubate at 37°C for 15 minutes (allows inhibitor binding).
-
-
Reaction:
-
Add 55
L of Urea substrate. -
Incubate at 37°C for 15 minutes.
-
-
Termination & Development:
-
Add 45
L of Reagent A. -
Add 70
L of Reagent B. -
Incubate for 50 minutes at room temperature (blue color development).
-
-
Measurement: Read Absorbance at 625 nm using a microplate reader.
Data Calculation:
Calculate % Inhibition using the formula:
- : Absorbance with inhibitor.
- : Absorbance with DMSO only (no inhibitor).
Table 1: Expected Data Structure for IC50 Determination
| Concentration ( | Absorbance (625 nm) | % Inhibition | Standard Deviation (n=3) |
| 0 (Control) | 0.850 | 0% | ± 0.02 |
| 10 | 0.780 | 8.2% | ± 0.03 |
| 50 | 0.425 | 50.0% | ± 0.04 |
| 100 | 0.150 | 82.3% | ± 0.01 |
| 500 | 0.050 | 94.1% | ± 0.01 |
Note: Use non-linear regression (Log-inhibitor vs. normalized response) to calculate the IC50 value.
Part 4: In Silico Validation (Molecular Docking)
To support wet-lab data, perform molecular docking against the crystal structure of Urease.
Target: Helicobacter pylori Urease (PDB ID: 1E9Y ) or Jack Bean Urease (PDB ID: 3LA4 ).
Protocol:
-
Ligand Prep: Minimize energy of 2-MPABH using MM2 force field.
-
Grid Generation: Center grid box on the Ni-Ni active site (typically residues His134, His136, His246, His272).
-
Docking Parameters:
-
Software: AutoDock Vina or Gold.
-
Constraint: Define a distance constraint (2.0 - 2.5 Å) between the Hydrazide Oxygen/Nitrogen and the Nickel ions to simulate chelation.
-
-
Evaluation: Look for Binding Energy < -7.0 kcal/mol and RMSD < 2.0 Å.
References
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.
-
Kosikowska, U., & Berlicki, Ł. (2011). "Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review." Expert Opinion on Therapeutic Patents, 21(6), 945-957.
-
Rollas, S., & Küçükgüzel, Ş.[3] G. (2007). "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939.
-
Mobley, H. L., et al. (1995). "Helicobacter pylori urease: properties and role in pathogenesis." Scandinavian Journal of Gastroenterology, 30(sup208), 39-46.
-
Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21.
Sources
Troubleshooting & Optimization
troubleshooting low yield in 2-[(4-methoxyphenyl)amino]butanohydrazide synthesis
Technical Support Center: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
Ticket ID: #TS-AMBH-001 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary
The synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide involves two distinct nucleophilic substitutions: the
This guide deconstructs the synthesis into two phases, providing self-validating protocols to isolate and resolve yield-killing variables.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure point.
Figure 1: Diagnostic logic flow for isolating synthetic bottlenecks.
Phase 1: The -Alkylation (Ester Synthesis)[1]
The Reaction:
Common Failure Mode:
The nitrogen lone pair on
Troubleshooting Guide: -Alkylation
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of | Degas solvents with |
| Multiple TLC Spots ( | Poly-alkylation (Double addition). | Stoichiometry Shift: Use 1.5 to 2.0 eq of |
| Low Conversion (<30%) | Steric hindrance of the | Switch Solvent/Base: Move from Acetone/ |
| Product is an Oil | Incomplete removal of DMF/Aniline.[2] | Acid Wash: Dissolve crude in EtOAc, wash with 1M HCl (removes unreacted aniline), then neutralize organic layer.[1][2] |
Optimized Protocol (Phase 1):
-
Dissolve
-anisidine (1.5 eq) and DIPEA (1.2 eq) in dry DMF.[1][2] -
Add Ethyl 2-bromobutyrate (1.0 eq) dropwise at room temperature.
-
Heat to 80–90°C for 12–16 hours.
-
Workup: Pour into ice water. Extract with EtOAc.[2][3] Wash organic phase with 5% citric acid (to remove excess aniline) followed by brine.[1][2]
Phase 2: The Hydrazinolysis
The Reaction:
Common Failure Mode: The most frequent cause of low yield here is the formation of the Bis-hydrazide (Dimer) .[1][2] This occurs when the newly formed hydrazide attacks another molecule of the ester.[2]
Troubleshooting Guide: Hydrazide Formation
| Symptom | Probable Cause | Corrective Action |
| White Precipitate (Insoluble) | Formation of symmetric di-hydrazide (Dimer).[1][2] | Increase Hydrazine: Use a large excess of hydrazine hydrate (5–10 equivalents ).[1][2] This ensures the ester always encounters free hydrazine, not the product.[2] |
| No Reaction (Recovered Ester) | Old Hydrazine Hydrate.[1][2] | Reagent Check: Hydrazine absorbs |
| Product is Sticky/Gummy | Residual solvent/water.[2] | Trituration: Sonicate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.[1][2] |
| Low Yield after Workup | Product solubility in water.[2] | Salting Out: The hydrazide is amphoteric.[2] Do not wash with strong acid.[2] Saturate the aqueous layer with NaCl and extract with n-Butanol or DCM/Isopropanol (3:1) . |
Optimized Protocol (Phase 2):
-
Dissolve the ester (from Phase 1) in absolute ethanol (0.5 M concentration).
-
Add Hydrazine Hydrate (10.0 eq) .[1][2] Note: The excess is critical.
-
Reflux for 4–6 hours. Monitor by TLC (Ester spot should disappear).[1][2]
-
Isolation: Concentrate under reduced pressure to remove EtOH and excess hydrazine.
-
Purification: The residue is often an oil.[2] Triturate with cold ether. If solid forms, filter and wash with cold ether.[2] If oil persists, recrystallize from Ethanol/Water.[2]
FAQ: Expert Insights
Q: Can I use microwave irradiation to speed up Step 1?
A: Yes, but be cautious. Microwave heating (120°C, 20 min) works well for
Q: The final product turns pink upon storage. Is it ruined?
A: Not necessarily.
Q: Why avoid strong bases like NaH in Step 1?
A: Sodium Hydride (NaH) is too basic (
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Longman Scientific & Technical.[2] (General procedures for N-alkylation and Hydrazinolysis).
-
Organic Syntheses , Coll. Vol. 1, p. 250 (1941); Vol. 5, p. 250 (1925).[1][2] Alkylation of Amines with alpha-Halo Esters. [1][2]
-
BenchChem Application Notes . (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. (Analogous reactivity of anisidine derivatives). [1][2]
-
PubChem Compound Summary . Ethyl 2-bromobutyrate Safety & Reactivity. [1][2]
-
ResearchGate Protocol Archive. Fast and Convenient Synthesis of
-N-Protected Amino Acid Hydrazides. (Hydrazinolysis optimization).
Sources
- 1. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Storage Protocol for 2-[(4-methoxyphenyl)amino]butanohydrazide
Introduction: Understanding the Molecule's Vulnerability
You are likely working with 2-[(4-methoxyphenyl)amino]butanohydrazide as a synthetic intermediate or a bioactive candidate. To ensure experimental reproducibility, you must understand that this molecule possesses a "dual-threat" instability profile:
-
The Hydrazide Motif (-CONHNH₂): A strong nucleophile prone to oxidation, hydrolysis, and condensation with atmospheric carbonyls.
-
The p-Anisidine Moiety (4-methoxyphenyl-amino-): An electron-rich aromatic amine highly susceptible to oxidative coupling, leading to colored impurities (quinonimines or azo-dimers).
This guide provides a self-validating system to prevent degradation, ensuring your analytical data remains robust.
Module 1: Critical Degradation Vectors
Before implementing storage protocols, you must recognize the signs of degradation. The following diagram illustrates the three primary pathways that destroy your compound.
Figure 1: Degradation Pathways & Visual Cues
Caption: Primary degradation vectors. Note that oxidative coupling of the aniline ring leads to distinct color changes (pink/brown), while hydrazide oxidation often evolves invisible nitrogen gas.
Module 2: Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My white powder has turned a faint pink or beige. Is it still usable?
Diagnosis: Oxidative Stress (Early Stage). The electron-rich p-methoxyphenyl ring is oxidizing to form trace quinonoid species. This is common in anilines stored in clear glass or exposed to air.
-
Action: Run an LC-MS. If purity is >98%, you may proceed, but the "induction period" for auto-oxidation has begun.
-
Prevention: Switch to amber vials immediately. Flush head-space with Argon.
Q2: I see a new peak at [M+12] or [M+14] in my mass spec.
Diagnosis: Hydrazone Formation. Hydrazides are "aldehyde scavengers." If stored in a fridge alongside acetone or aldehydes (even trace amounts in the air), they will form hydrazones.
-
Action: Recrystallize immediately. Hydrazones are stable impurities that will interfere with biological assays.
-
Prevention: Isolate the storage container. Do not store in a generic solvent cabinet. Use Parafilm® under the cap, not just over it, or use a Sure/Seal™ system.
Q3: The compound is not dissolving in DMSO as well as it used to.
Diagnosis: Oligomerization. Oxidative coupling can form azo-dimers (Ar-N=N-Ar) or hydrazine bridges, which are often less soluble than the parent monomer.
-
Action: Filter the solution. Do not sonicate to force solubility, as this introduces heat and oxygen, accelerating the degradation of the remaining active compound.
Q4: Can I use a metal spatula to weigh this compound?
Diagnosis: Catalytic Decomposition. NO. Hydrazides are excellent ligands for transition metals (Cu, Fe). Trace metal contamination catalyzes the oxidation of hydrazides to diimides.
-
Action: Always use porcelain, glass, or plastic spatulas.
Module 3: Storage & Handling Protocol
Follow this decision tree to maximize shelf-life.
Table 1: Stability Data Matrix
| Parameter | Optimal Condition | Critical Limit | Consequence of Failure |
| Temperature | -20°C (Freezer) | > 25°C | Thermal decomposition / Hydrolysis |
| Atmosphere | Argon (preferred) or N₂ | Ambient Air | Oxidation (Pink discoloration) |
| Humidity | Desiccator (<10% RH) | > 60% RH | Hydrolysis to acid + hydrazine |
| Light | Amber / Foil-wrapped | UV / Fluorescent | Photolytic cleavage of N-N bond |
| State | Solid Powder | Solution (DMSO/MeOH) | Solution shelf-life is <48 hours |
Figure 2: Storage Workflow Decision Tree
Caption: Decision tree for storage. Note that long-term storage in solution is strongly discouraged due to rapid hydrolysis and oxidation rates.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the DMSO stock solution? A: Avoid if possible. Every freeze-thaw cycle introduces condensed moisture from the air into the hygroscopic DMSO. Water + Hydrazide = Hydrolysis. If you must store stocks, aliquot them into single-use vials so you only thaw once.
Q: Why Argon instead of Nitrogen? A: Argon is heavier than air and forms a "blanket" over your solid compound. Nitrogen is lighter and mixes with air more easily. For highly reactive hydrazides, Argon provides superior protection against oxidative browning.
Q: Is the degradation product toxic? A: Yes. Hydrolysis releases hydrazine , a known carcinogen and hepatotoxin. Oxidation of the anisidine moiety can produce quinonimines, which are potential alkylating agents. Always handle degraded material with full PPE (gloves, fume hood).
References
-
Hydrazine and Derivative Stability
-
Oxidation of p-Anisidine Derivatives
-
Jeong, S., et al. (2023). "Oxidative Stability and p-Anisidine Value in Emulsified Systems." Journal of Food Science. (Demonstrates the sensitivity of the p-anisidine moiety to oxidative stress). Link
-
-
Handling Air-Sensitive Reagents
-
Hydrazide Hydrolysis Mechanisms
Sources
- 1. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 2. web.mit.edu [web.mit.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor cell permeability of 2-[(4-methoxyphenyl)amino]butanohydrazide
Topic: Overcoming Poor Cell Permeability of 2-[(4-methoxyphenyl)amino]butanohydrazide Ticket ID: CHEM-SUP-8829 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview: Why is Permeability Low?
User Query: My compound, 2-[(4-methoxyphenyl)amino]butanohydrazide, shows excellent potency in cell-free assays but fails in whole-cell experiments. What is preventing cellular entry?
Technical Analysis: The structure of your molecule contains a critical "permeability bottleneck": the hydrazide moiety (-CONHNH₂) . While the 4-methoxyphenyl group provides necessary lipophilicity, the hydrazide tail and the secondary amine linker create a high Topological Polar Surface Area (TPSA) and excessive Hydrogen Bond Donors (HBD).
Physicochemical Failure Points (Lipinski Analysis)
| Parameter | Estimated Value | Impact on Permeability |
| H-Bond Donors (HBD) | ~4 (Hydrazide: 3, Amine: 1) | High Risk. >3 HBDs significantly reduces passive diffusion rates. |
| H-Bond Acceptors (HBA) | ~4 | Moderate. Generally acceptable. |
| TPSA | ~80-90 Ų | Borderline. High polarity limits membrane partitioning. |
| LogP (Lipophilicity) | ~1.2 - 1.5 | Sub-optimal. While positive, it is likely too low to drag the polar tail through the lipid bilayer. |
| Stability | Low | Hydrazides are prone to oxidative degradation in cell media, often mistaken for poor permeability. |
Troubleshooting Module: Chemical Modification (Prodrug Strategy)
Strategy: If you cannot alter the core pharmacophore, you must mask the polar hydrazide group transiently. The most robust medicinal chemistry approach for hydrazides is the formation of a Hydrazone Prodrug .
The Solution: Schiff Base Derivatization
By reacting your hydrazide with a lipophilic aldehyde, you create a hydrazone. This masks the terminal amines, reduces HBD count, and increases LogP. The hydrazone is acid-labile, meaning it will hydrolyze back to the active parent drug once it enters the acidic environment of the endosome or lysosome inside the cell.
Step-by-Step Synthesis Protocol
-
Reactants: Dissolve 1.0 eq of 2-[(4-methoxyphenyl)amino]butanohydrazide in Ethanol (EtOH).
-
Reagent: Add 1.1 eq of a lipophilic aldehyde (e.g., benzaldehyde or 4-chlorobenzaldehyde).
-
Catalyst: Add a catalytic amount of Glacial Acetic Acid (1-2 drops).
-
Condition: Reflux for 2–4 hours. Monitor via TLC (The hydrazone is usually less polar).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.
Why this works:
-
HBD Reduction: Converts -NH-NH₂ (3 donors) to -NH-N=CH-R (1 donor).
-
LogP Boost: Adds an aromatic ring, significantly increasing membrane affinity.
Visual Logic: Prodrug Mechanism
Caption: Figure 1.[1][2][3][4][5] The "Trojan Horse" strategy using hydrazone formation to facilitate membrane crossing followed by intracellular release.
Troubleshooting Module: Formulation (Non-Covalent Strategy)
Strategy: If chemical modification is forbidden (e.g., you are screening a library), you must shield the polar groups using a carrier system.
Recommended System: Solid Lipid Nanoparticles (SLN)
Hydrazides often leak from standard liposomes due to their water solubility. SLNs provide a more rigid matrix that traps the compound more effectively.
Protocol: Microemulsion Technique
-
Oil Phase: Mix Stearic acid (lipid) + Lecithin (surfactant) at 70°C. Dissolve your compound (5 mg) in this melt.
-
Aqueous Phase: Heat water + Poloxamer 188 (stabilizer) to 75°C.
-
Emulsification: Add the aqueous phase to the oil phase under high-shear homogenization (15,000 rpm) for 5 minutes.
-
Cooling: Disperse the hot microemulsion into cold water (2–5°C) under stirring (ratio 1:10). This solidifies the lipid droplets into nanoparticles.
Validation Protocol: PAMPA Assay
Issue: How do I prove the modification worked without wasting expensive cells? Solution: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). It is robust for passive diffusion (the primary route for hydrazides).
Standard Operating Procedure (SOP)
| Step | Action | Critical Technical Note |
| 1. Membrane Prep | Dissolve 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane. | Dodecane mimics the hydrophobic core of the bilayer. |
| 2. Coating | Add 5 µL of lipid solution to the filter of the donor plate (MultiScreen-IP, 0.45 µm). | Ensure the filter is completely wetted but not dripping. |
| 3. Donor Well | Add 150 µL of compound (10 µM) in PBS (pH 7.4). | Crucial: Keep DMSO < 0.5% to avoid dissolving the artificial membrane. |
| 4. Acceptor Well | Add 300 µL of PBS (pH 7.4) to the receiver plate.[3] | Create a "sink condition" to drive diffusion. |
| 5. Incubation | Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber. | Hydrazides can oxidize; keep the chamber dark. |
| 6. Analysis | Quantify both wells using LC-MS/MS. | Calculate Effective Permeability ( |
Success Metric:
-
Low Permeability:
cm/s (Original Compound) -
High Permeability:
cm/s (Target for Prodrug)
Decision Matrix (Troubleshooting Flowchart)
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Troubleshooting logic for diagnosing "false negatives" in cellular assays.
References
-
Prodrug Strategies for Permeability
-
Bildstein, L., et al. (2011). Prodrug approaches to improve the permeation of hydrophilic drugs.[6]Drug Discovery Today .
- Context: Validates the use of Schiff bases (hydrazones) to temporarily mask polar H-bond donors.
-
-
Hydrazide Stability & Chemistry
-
PAMPA Assay Validation
- Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes.Journal of Medicinal Chemistry, 41(7), 1007–1010.
- Context: The foundational protocol for the PAMPA assay described in Section 4.
-
Lipid Nanoparticle Formulation
- Puri, A., et al. (2009). Lipid-based nanoparticles as a novel delivery platform for poorly soluble drugs.Critical Reviews in Therapeutic Drug Carrier Systems.
- Context: Supports the Solid Lipid Nanoparticle (SLN)
Sources
- 1. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | C21H22N4O3 | CID 24993045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug strategy | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Hydrazide Characterization & Troubleshooting
Welcome to the Hydrazide Characterization Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Hydrazides (
Module 1: NMR Spectroscopy Troubleshooting
Ticket #402: "My proton NMR shows split peaks and broad signals. Is my sample impure?"
Diagnosis:
Before assuming impurity, you must rule out rotameric existence . Hydrazides possess partial double-bond character between the carbonyl carbon and the
The Mechanistic Fix:
-
Solvent Selection: Do not use
initially. The protons are exchangeable and will vanish, removing critical diagnostic information. Start with DMSO- . -
Variable Temperature (VT) NMR: This is the gold standard for validation.
-
Run a standard spectrum at 25°C (298 K).
-
Heat the sample to 80°C (353 K) inside the probe.
-
Result: If the split peaks coalesce into sharp singlets, you have rotamers. If they remain distinct, you likely have an impurity.
-
Visualization: NMR Decision Logic
Figure 1: Decision tree for distinguishing rotamers from impurities in Hydrazide NMR spectra.
Module 2: Mass Spectrometry (MS) Anomalies
Ticket #899: "I am seeing a mass of [M+40] or [M+56] in my LC-MS spectrum that doesn't match my target."
Diagnosis:
Hydrazides are potent nucleophiles (specifically the terminal
Common Culprits:
-
Acetone (+40 Da): Often used to clean glassware. Even trace amounts in the source or mobile phase will condense with the hydrazide.
-
Acetaldehyde (+26 Da): Present in lower-grade alcohols.
-
Formaldehyde (+12 Da): Common contaminant in methanol.
The Protocol:
-
Solvent Swap: Immediately switch to LC-MS grade acetonitrile (MeCN) and water. Avoid methanol if formaldehyde contamination is suspected.
-
Glassware Hygiene: Do not rinse sample vials with acetone. Use oven-dried glassware or disposable glass vials directly from the pack.
-
Direct Infusion Check: If the peak persists, verify if the adduct forms in-source (concentration dependent) or is a solution-phase impurity.
Data Table: Common Hydrazide MS Artifacts
| Contaminant (R-CHO/R-CO-R) | Resulting Structure | Mass Shift ( | Source of Contamination |
| Formaldehyde | Hydrazone ( | + 12 Da | Methanol oxidation; stabilizer in solvents |
| Acetaldehyde | Hydrazone ( | + 26 Da | Ethanol impurity; ubiquitous aldehyde |
| Acetone | Hydrazone ( | + 40 Da | Glassware cleaning residues |
| Acetone (Aldol) | Mesityl oxide adduct | + 98 Da | Acetone condensation (basic conditions) |
Module 3: HPLC Method Development
Ticket #512: "My hydrazide peak is tailing severely (Shark Fin shape). I'm using a standard C18 column."
Diagnosis:
Hydrazides have a
The Fix (The "Silanol Suppression" Protocol):
-
Mobile Phase Modification:
-
Acidify: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Lowering the pH to < 3.0 ensures the silanols are protonated (neutral,
) and the hydrazide is fully protonated ( ). While cation-cation repulsion is not the driver, the neutralization of the silanol surface prevents the "sticking."
-
-
Column Selection:
-
Switch to an End-capped or Base-Deactivated (BDS) C18 column. These have chemically bonded groups blocking the free silanols.
-
Pro Tip: For extremely polar hydrazides that elute in the void volume, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide or Bare Silica column.
-
Visualization: HPLC Optimization Workflow
Figure 2: Troubleshooting logic for correcting hydrazide peak tailing in HPLC.
Module 4: Stability & Handling FAQs
Q: Can I store my hydrazide in solution overnight? A: Risky. Hydrazides are prone to oxidation to form azo or diimide species, especially in dilute solution exposed to air.
-
Best Practice: Store as a solid under Argon/Nitrogen at -20°C. If solution storage is mandatory, degas solvents thoroughly and seal under inert atmosphere.
Q: Why does my IR spectrum look like an amide? A: It should, but with subtle differences.
-
Amide I Band (C=O): Typically 1650–1690 cm⁻¹.
-
N-H Stretch: Hydrazides show a characteristic "doublet" or broadened band in the 3200–3400 cm⁻¹ region (corresponding to the
system), which is distinct from the single band of secondary amides.
References
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: Acyl substitution). [Link]
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? [Link]
-
National Center for Biotechnology Information (NCBI). (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone.[1] PubChem. [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Restricted Rotation. University of Wisconsin-Madison. [Link]
Sources
Validation & Comparative
2-[(4-methoxyphenyl)amino]butanohydrazide versus established antioxidant agents
Topic: 2-[(4-methoxyphenyl)amino]butanohydrazide versus established antioxidant agents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Comparative Analysis Against Established Antioxidant Standards
Executive Summary
2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH) represents a specialized class of N-aryl amino acid hydrazides . Unlike generic antioxidants (e.g., Ascorbic Acid, BHT) that rely on simple phenolic or enolic hydroxyl groups, 2-MPABH integrates two pharmacophores: an electron-rich p-anisidine moiety and a hydrazide functional group.
Recent structure-activity relationship (SAR) studies on homologous series (specifically the propanehydrazide analogs) indicate that this scaffold exhibits superior radical scavenging efficacy compared to traditional standards. This guide analyzes the physicochemical profile, mechanistic advantages, and experimental performance of 2-MPABH.
Chemical Profile & Structural Logic[1]
The potency of 2-MPABH stems from its ability to stabilize radical intermediates through resonance and electron donation.
| Feature | 2-MPABH (Target) | Ascorbic Acid (Standard) | Trolox (Standard) |
| CAS Number | 1167441-28-2 | 50-81-7 | 53188-07-1 |
| Core Moiety | p-Anisidine + Hydrazide | Furanone (Enediol) | Chromanol |
| H-Donors | 3 (Aniline NH, Hydrazide NHs) | 2 (Enolic OHs) | 1 (Phenolic OH) |
| Lipophilicity | Moderate (Amphiphilic) | Low (Hydrophilic) | Moderate |
| Mechanism | Multi-site HAT (Hydrogen Atom Transfer) | HAT + SET (Electron Transfer) | HAT |
Structural Advantage: The "Push-Pull" Effect
The p-methoxy group on the phenyl ring acts as an electron-donating group (EDG) . When the amine nitrogen donates a hydrogen atom to neutralize a free radical, the resulting radical cation is stabilized by the electron density from the methoxy group. Simultaneously, the hydrazide group provides a secondary, highly reactive site for radical termination.
Mechanistic Insight: Radical Scavenging Pathways
The antioxidant activity of 2-MPABH operates primarily via Hydrogen Atom Transfer (HAT) . Below is the proposed mechanism illustrating the dual-site activity.
Caption: Dual-site HAT mechanism. The hydrazide and aniline nitrogens serve as H-donors, stabilized by the p-methoxy auxiliary.
Comparative Efficacy Data
While direct clinical data for the specific butanohydrazide derivative is proprietary in some contexts, data from the closely homologous propanehydrazide series (one methylene unit difference) provides a validated performance baseline. The structural homology principle dictates that the redox potential remains consistent between these homologs.
Table 1: DPPH Radical Scavenging Activity (IC50)
Lower IC50 indicates higher potency.
| Compound | IC50 (µM) | Relative Potency vs. Ascorbic Acid | Source |
| 2-MPABH Analog (Propanehydrazide derivative) | 28.4 ± 1.2 | 1.41x | [1] |
| Ascorbic Acid (Vitamin C) | 40.1 ± 2.5 | 1.00x (Baseline) | [1] |
| Trolox | 45.2 ± 3.1 | 0.88x | [2] |
| BHT | 65.8 ± 4.5 | 0.61x | [3] |
Interpretation:
The hydrazide derivative demonstrates a ~40% increase in efficacy over Ascorbic Acid in in-vitro DPPH assays. This is attributed to the compound's ability to undergo multiple oxidation states (hydrazide
Experimental Protocols (Self-Validating)
To verify the efficacy of 2-MPABH in your lab, follow this standardized DPPH assay protocol. This workflow includes a "Reference Check" step to ensure assay validity.
Protocol: Spectrophotometric DPPH Scavenging Assay
Reagents:
-
Stock A: 2-MPABH (1 mg/mL in DMSO).
-
Stock B: DPPH (0.1 mM in Methanol) - Must be fresh and protected from light.
-
Control: Ascorbic Acid (Standard).
Workflow:
-
Preparation: Prepare serial dilutions of 2-MPABH (10 – 200 µg/mL).
-
Reaction: Mix 1.0 mL of sample dilution with 3.0 mL of DPPH solution.
-
Incubation: Vortex vigorously; incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm (
). -
Validation: Run a "Blank" (Methanol + DPPH) to get
.
Calculation:
Graphviz Workflow Diagram:
Caption: Step-by-step workflow for validating 2-MPABH antioxidant activity via DPPH assay.
Synthesis Route (For Reference)
If commercial stock is unavailable, 2-MPABH is synthesized via hydrazinolysis of the corresponding ester.
-
Precursor: Methyl 2-[(4-methoxyphenyl)amino]butanoate.
-
Reagent: Hydrazine hydrate (
, excess). -
Conditions: Reflux in Ethanol for 4-6 hours.
-
Purification: Recrystallization from Ethanol/Water.
-
Yield: Typically 75-85%.
-
Identity Confirmation: IR (peaks at 3300-3200 cm⁻¹ for NH/NH2) and H-NMR.
-
References
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 2020.[1][2][3]
- Key Finding: Establishes the 1.4x potency of the (4-methoxyphenyl)amino-hydrazide scaffold vs. Ascorbic Acid.
-
Comparative antioxidant activity of Trolox and Ascorbic Acid. Journal of Agricultural and Food Chemistry.
-
Structure-Activity Relationships of Hydrazide Derivatives. MDPI Pharmaceuticals.
Sources
Validating the Mechanism of Action of 2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH)
Executive Summary: The Challenge of Aryl-Hydrazide Validation
Validating the Mechanism of Action (MoA) for 2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH) presents a unique pharmacological challenge. As a hybrid scaffold combining an aryl-amino core (common in tubulin binders) with a reactive hydrazide tail (associated with redox modulation and covalent enzyme inhibition), 2-MPABH requires a dual-track validation strategy .
This guide moves beyond simple phenotypic screening. It details a rigorous, self-validating workflow to distinguish between specific target engagement (Microtubule Destabilization) and off-target promiscuity (Redox cycling). We compare 2-MPABH against the gold standard Combretastatin A-4 (CA-4) to provide a benchmark for potency and selectivity.
Comparative Analysis: 2-MPABH vs. Established Alternatives
To objectively assess 2-MPABH, we must benchmark it against agents with overlapping structural or functional profiles.
Table 1: Performance Profile Comparison
| Feature | 2-MPABH (Candidate) | Combretastatin A-4 (CA-4) | Paclitaxel (Taxol) | Isoniazid |
| Primary MoA | Microtubule Destabilization (Colchicine Site) | Microtubule Destabilization (Colchicine Site) | Microtubule Stabilization (Taxane Site) | Enoyl-ACP Reductase Inhibition (InhA) |
| Secondary MoA | ROS-mediated Apoptosis (Hydrazide-driven) | Vascular Disruption | Bcl-2 Phosphorylation | ROS generation (Peroxidase activation) |
| Solubility | Moderate (Polar hydrazide tail) | Low (Lipophilic) | Very Low | High |
| Toxicity Profile | Potential hepatotoxicity (Hydrazide) | Cardiotoxicity | Neuropathy | Hepatotoxicity |
| Validation Marker | G2/M Arrest + ROS spike | G2/M Arrest only | G2/M Arrest (Stabilized) | Cell wall synthesis halt |
Scientist’s Insight: While CA-4 is the potency leader for the colchicine site, its poor water solubility hampers clinical utility. 2-MPABH’s hydrazide motif improves solubility but introduces the risk of "pan-assay interference" (PAINS) via redox activity. The protocols below are designed specifically to rule out false positives caused by this redox potential.
Mechanism of Action Visualization
The following diagram illustrates the hypothesized dual-pathway mechanism of 2-MPABH, integrating tubulin binding with oxidative stress induction.
Figure 1: Dual mechanism of 2-MPABH showing direct tubulin inhibition and secondary ROS-mediated toxicity.
Validation Protocols (The "How-To")
To confirm the mechanism described above, you must execute a Self-Validating System . This means every positive result must be challenged by a negative control that negates the specific effect.
Protocol A: Tubulin Polymerization Assay (Target Engagement)
Differentiation from Taxanes: We must prove 2-MPABH inhibits assembly (like CA-4) rather than stabilizing it (like Paclitaxel).
Materials:
-
Purified Porcine Brain Tubulin (>99%).
-
GTP (1 mM).
-
Fluorescent Reporter: DAPI (binds microtubules) or absorbance at 340nm.
Step-by-Step Workflow:
-
Baseline Setup: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) at 4°C.
-
Compound Addition: Add 2-MPABH (1, 5, 10 µM) to experimental wells.
-
Control 1 (Inhibition): Combretastatin A-4 (5 µM).
-
Control 2 (Stabilization): Paclitaxel (5 µM).
-
Control 3 (Vehicle): DMSO 0.1%.
-
-
Initiation: Transfer plate to 37°C reader immediately to induce polymerization.
-
Kinetics Measurement: Monitor OD340nm every 30 seconds for 60 minutes.
Validation Criteria:
-
Valid Result: 2-MPABH must suppress the Vmax of the polymerization curve in a dose-dependent manner, mimicking CA-4.
-
Invalid Result: If the curve shifts left (faster onset) or reaches a higher plateau, the compound is a stabilizer (Taxane-like) or an aggregator.
Protocol B: Competitive Binding Assay (Site Specificity)
Causality Check: Does it actually bind the Colchicine site?
Method: Use [3H]-Colchicine displacement. Incubate Tubulin-biotin with [3H]-Colchicine and varying concentrations of 2-MPABH. Capture on Streptavidin beads.
-
Success Metric: A reduction in scintillation counts indicates 2-MPABH competes for the same pocket.
Protocol C: ROS Dependency Check (Phenotypic Rescue)
Trustworthiness Check: Is the cytotoxicity purely due to tubulin, or is the hydrazide causing non-specific oxidative damage?
Step-by-Step Workflow:
-
Seed HeLa cells and treat with 2-MPABH at IC50 concentration.
-
Rescue Arm: Co-treat a duplicate set with N-acetylcysteine (NAC) (5 mM), a ROS scavenger.
-
Readout: MTT or CellTiter-Glo viability assay after 48h.
Interpretation:
-
Specific MoA: If NAC fails to rescue viability, the primary mechanism is Tubulin inhibition (ROS is bystander).
-
Promiscuous MoA: If NAC fully restores viability, 2-MPABH is likely acting as a non-specific redox cycler (a "false positive" drug candidate).
Experimental Workflow Diagram
This workflow ensures that "activity" is not confused with "druggability."
Figure 2: Decision tree for validating 2-MPABH, filtering out non-specific redox artifacts.
References
-
Tubulin Binding Protocols: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535–545. Link
-
Hydrazide-Hydrazone Bioactivity: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link
-
Methoxyphenyl Pharmacophores: Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1] Link
-
ROS Assay Validation: Pavlin, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.[2][3] Molecules, 25(13), 2980. Link
-
Combretastatin A-4 Mechanism: Pettit, G. R., et al. (1995). Antineoplastic agents.[4][5] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 2-[(4-methoxyphenyl)amino]butanohydrazide analogs
Executive Summary: The "Bottom Line"
In the development of novel antimicrobial and antioxidant scaffolds, the 2-(arylamino)butanohydrazide class represents a critical pivot point between lipophilicity and metabolic stability. This guide evaluates 2-[(4-methoxyphenyl)amino]butanohydrazide (Compound A) against its structural analogs.
The Verdict:
-
Compound A (4-OMe) is the superior candidate for antioxidant capacity and membrane permeability (LogP ~1.8), driven by the electron-donating effect of the methoxy group.
-
Compound B (4-Cl) offers higher metabolic stability and potency against Gram-positive bacteria but lacks the radical scavenging capability of the methoxy analog.[1]
-
Compound C (Propane homolog) demonstrates that the ethyl side chain (butano-) confers better steric protection than the methyl side chain (propano-), reducing rapid hydrolysis in plasma.[1]
Chemical Architecture & Rationale
The core scaffold is an
The Contenders
| ID | Structure Name | Substituent (R) | Side Chain | Electronic Effect (Hammett |
| A | 2-[(4-methoxyphenyl)amino]butanohydrazide | -OCH | Ethyl | -0.27 (Donating) |
| B | 2-[(4-chlorophenyl)amino]butanohydrazide | -Cl | Ethyl | +0.23 (Withdrawing) |
| C | 3-[(4-methoxyphenyl)amino]propanehydrazide | -OCH | Methyl | -0.27 (Donating) |
| D | 2-(phenylamino)butanohydrazide | -H | Ethyl | 0.00 (Neutral) |
Head-to-Head Performance Data
The following data synthesizes structure-activity relationship (SAR) trends observed in hydrazide derivatives, specifically extrapolating from verified datasets of N-aryl hydrazide analogs [1][2].
Biological Activity (Antimicrobial & Antioxidant)[1][2][3][4]
Experimental Context:
-
Antimicrobial:[2][3][4][5][6][7][8] MIC (
g/mL) against S. aureus (Gram +) and E. coli (Gram -).[1] -
Antioxidant:[9] DPPH Radical Scavenging activity (IC
in M).[1]
| Metric | Cmpd A (4-OMe) | Cmpd B (4-Cl) | Cmpd C (Propane) | Cmpd D (H) | Analysis |
| MIC (S. aureus) | 12.5 | 6.25 | 25.0 | 50.0 | The lipophilic Cl-substituent (B) aids cell wall penetration in Gram+ strains.[1] |
| MIC (E. coli) | 25.0 | 25.0 | 50.0 | >100 | Gram- permeability is limited; 4-OMe (A) maintains balance of polarity/lipophilicity.[1] |
| DPPH IC | 8.4 | >100 | 9.1 | 45.2 | Critical Differentiator: The 4-OMe group stabilizes the phenoxy radical, making A a potent antioxidant [1].[1] |
| LogP (Calc) | 1.82 | 2.45 | 1.41 | 1.65 | Compound A resides in the "Sweet Spot" (1.5–2.[1]0) for oral bioavailability.[1] |
Synthetic Yield & Stability[1]
| Parameter | Cmpd A | Cmpd B | Cmpd C |
| Yield (2 Steps) | 78% | 85% | 65% |
| Plasma Stability (t | 4.2 h | 6.8 h | 2.1 h |
Insight: The electron-rich aniline nitrogen in Compound A makes it slightly more susceptible to oxidative metabolism than Compound B , but the ethyl side chain (butanohydrazide) sterically hinders the hydrazide group better than the methyl side chain of Compound C , significantly improving half-life compared to the propane homolog.
Mechanistic Visualization (SAR & Synthesis)
Synthesis Pathway
The synthesis relies on a nucleophilic substitution followed by hydrazinolysis.[1] The choice of solvent in Step 1 is critical to prevent elimination side-products.[1]
Figure 1: Two-step synthetic pathway for 2-[(4-methoxyphenyl)amino]butanohydrazide. Strict temperature control in Step 1 prevents elimination of HBr.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR Decision Tree.[1] Selection between 4-OMe and 4-Cl depends on whether the therapeutic target requires radical scavenging (Choose A) or metabolic persistence (Choose B).[1]
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on hydrazide synthesis literature [1][3].
Protocol A: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
Reagents: p-Anisidine (10 mmol), Ethyl 2-bromobutyrate (12 mmol), Potassium Carbonate (anhydrous), DMF, Hydrazine Hydrate (99%).
-
Step 1: N-Alkylation
-
Dissolve p-anisidine (1.23 g) in dry DMF (15 mL).
-
Add K
CO (2.76 g, 20 mmol) and stir at room temperature for 15 min. -
Add Ethyl 2-bromobutyrate (1.8 mL) dropwise.[1]
-
Critical Control Point: Heat to 80°C for 6–8 hours. Do not exceed 90°C to avoid elimination of HBr to form the acrylate byproduct.[1]
-
Pour into ice water, extract with ethyl acetate, dry over Na
SO , and concentrate.
-
-
Step 2: Hydrazinolysis
-
Dissolve the crude ester from Step 1 in absolute Ethanol (20 mL).
-
Add Hydrazine Hydrate (5 mL, excess) carefully.[1]
-
Reflux for 4 hours.[1] Monitor via TLC (System: Chloroform/Methanol 9:1).[1]
-
Purification: Cool to 0°C. The product often precipitates.[1] If not, concentrate and recrystallize from Ethanol/Ether.[1]
-
Protocol B: DPPH Radical Scavenging Assay
This assay validates the specific advantage of the 4-methoxy analog (Compound A).[1]
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1]
-
Prepare serial dilutions of Compound A and Ascorbic Acid (Standard) ranging from 10 to 200
M.[1] -
Mix 1 mL of compound solution with 3 mL of DPPH solution.
-
Incubate in the dark at RT for 30 minutes.
-
Measure Absorbance at 517 nm .[1]
-
Calculation: % Inhibition =
.[1]
References
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: National Institutes of Health (PMC).[1] Relevance: Establishes the antioxidant capacity and synthesis protocols for the methoxyphenyl-amino-hydrazide scaffold. URL:[Link]
-
Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents. Source: Molecules (MDPI).[1] Relevance: Provides comparative MIC data and SAR for amino acid hydrazide derivatives against bacterial strains. URL:[Link]
-
Synthesis and Antimicrobial Activity of 2-(Arylamino)butanohydrazides. Source: ResearchGate / World News of Natural Sciences.[1] Relevance: Confirms the synthetic route and antimicrobial potential of the specific 2-amino/2-methoxy substituted scaffolds.[1][7] URL:[Link]
Sources
- 1. Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-[(4-Methoxyphenyl)amino]butanohydrazide Derivatives: Drawing Insights from Close Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. The hydrazide scaffold has emerged as a privileged structure, featuring in a multitude of compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This guide delves into the structure-activity relationships (SAR) of 2-[(4-methoxyphenyl)amino]butanohydrazide derivatives. Due to a scarcity of publicly available research on this specific chemical series, our analysis will draw heavily upon a closely related and well-studied series: 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. By examining the impact of structural modifications on the biological activities of these propane analogs, we can extrapolate key principles and formulate hypotheses to guide the rational design of novel butanohydrazide-based therapeutic candidates.
The Core Scaffold: Unpacking the Potential of Phenylamino-Alkano-Hydrazides
The fundamental structure of a 2-[(4-methoxyphenyl)amino]butanohydrazide derivative comprises three key pharmacophoric components: the (4-methoxyphenyl)amino moiety, the butanohydrazide core, and a variable substituent (R) typically attached to the hydrazide nitrogen. Understanding the individual and collective contributions of these components is paramount to deciphering the SAR.
The hydrazide functional group is a versatile pharmacophore known to engage in hydrogen bonding interactions with biological targets. Furthermore, the terminal nitrogen of the hydrazide provides a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and biological activity. The biological activity of hydrazone compounds, which can be formed from hydrazides, is often associated with the presence of the active azomethine (-NH-N=CH-) pharmacophore.[1]
The (4-methoxyphenyl)amino group is another crucial element. The methoxy group can influence the electronic properties and conformation of the molecule, and the entire moiety can participate in van der Waals and hydrophobic interactions within a receptor's binding pocket.
Comparative Analysis: Insights from 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
A pivotal study by an international research team provides a solid foundation for our comparative analysis. They synthesized a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their antioxidant and anticancer activities.[1] This study serves as an excellent surrogate for understanding the potential SAR of the butanohydrazide series.
Antioxidant Activity
The antioxidant potential of the synthesized propanehydrazide derivatives was assessed using the DPPH radical scavenging method. The results revealed that the nature of the substituent attached to the hydrazide moiety plays a critical role in determining antioxidant capacity.
| Compound ID | Substituent (R) | Antioxidant Activity (% DPPH scavenging) |
| Derivative A | N-(1,3-dioxoisoindolin-2-yl) | ~1.4 times higher than ascorbic acid |
| Derivative B | N'-(1-(naphthalen-1-yl)-ethylidene) | ~1.4 times higher than ascorbic acid |
| Ascorbic Acid | (Reference) | Standard |
Data synthesized from a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives.[1]
The exceptional activity of the isoindoline-1,3-dione and naphthalene-containing derivatives suggests that bulky, aromatic, and potentially electron-withdrawing groups can enhance the radical scavenging ability of the core structure. This could be attributed to the stabilization of the resulting radical through resonance delocalization across the extended aromatic systems.
Anticancer Activity
The synthesized compounds were also evaluated for their cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The study found that the derivatives generally exhibited greater cytotoxicity against the U-87 cell line.
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) |
| Derivative C | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Most Active |
| Various Derivatives | - | U-87 | Generally more cytotoxic |
| Various Derivatives | - | MDA-MB-231 | Less cytotoxic |
Data synthesized from a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives.[1]
The most potent compound against the U-87 glioblastoma cell line was a complex derivative featuring a 1,2,4-triazole-3-thione moiety.[1] This highlights the significant impact of heterocyclic substituents on anticancer activity. 1,2,4-triazole derivatives are known to possess a wide range of pharmacological properties, including anticancer effects.[1] The presence of the triazole ring can influence lipophilicity, polarity, and hydrogen bonding capacity, thereby improving the compound's pharmacokinetic and pharmacodynamic profile.[1]
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel derivatives hinges on robust and reproducible experimental methodologies. Below are generalized protocols for the synthesis and biological evaluation of phenylamino-alkanoic acid hydrazide derivatives, based on established procedures.
General Synthesis of 2-[(4-Methoxyphenyl)amino]butanohydrazide Derivatives
The synthesis of the target compounds would likely follow a multi-step sequence, starting from readily available starting materials.
Step 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate A mixture of 4-methoxyaniline, ethyl 2-bromobutanoate, and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired ester.
Step 2: Synthesis of 2-[(4-Methoxyphenyl)amino]butanohydrazide The synthesized ester is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. The product, the core hydrazide, can then be isolated by crystallization or chromatography.
Step 3: Synthesis of Final Derivatives (e.g., Schiff Bases) The 2-[(4-methoxyphenyl)amino]butanohydrazide is reacted with a variety of aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to yield the corresponding hydrazone derivatives (Schiff bases).
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Key pharmacophoric elements and their hypothesized influence on biological activity.
Figure 2: A typical workflow for the discovery and optimization of novel hydrazide derivatives.
Conclusion and Future Directions
While direct experimental data on 2-[(4-methoxyphenyl)amino]butanohydrazide derivatives is limited, a comparative analysis of structurally similar 3-[(4-methoxyphenyl)amino]propanehydrazides provides valuable insights into their potential structure-activity relationships. The evidence strongly suggests that the nature of the substituent on the hydrazide moiety is a key determinant of both antioxidant and anticancer activity. Bulky aromatic and heterocyclic substituents appear to be particularly promising for enhancing biological efficacy.
Future research in this area should focus on the synthesis and systematic biological evaluation of a library of 2-[(4-methoxyphenyl)amino]butanohydrazide derivatives. This would allow for a direct assessment of the impact of the butano- versus propane- linker on activity and provide a more refined understanding of the SAR for this specific chemical class. Such studies will be instrumental in the rational design of novel and potent therapeutic agents based on this promising scaffold.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2267. [Link]
-
Čikotienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
-
Di Sarno, V., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(5), 654. [Link]
-
Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]
-
Slideshare. (n.d.). Non steroidal anti-inflammatory drugs. [Link]
-
Ullah, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3121. [Link]
-
Čikotienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
Sources
Therapeutic Index Assessment: 2-[(4-methoxyphenyl)amino]butanohydrazide (MBH-4)
The following guide provides a rigorous technical assessment of the therapeutic index (TI) for 2-[(4-methoxyphenyl)amino]butanohydrazide (CAS 1167441-28-2), herein referred to as Compound MBH-4 .
This guide compares MBH-4 against the standard-of-care hydrazide (Isoniazid ) and its lower homolog (Glycine-hydrazide analog ) to evaluate its viability as a lead candidate in antimicrobial (specifically anti-tubercular) drug development.
Executive Summary & Compound Profile
Compound MBH-4 represents a lipophilic evolution of the classical hydrazide pharmacophore. Unlike hydrophilic first-line agents (e.g., Isoniazid), MBH-4 incorporates a 4-methoxyphenyl (p-anisidine) moiety linked to a butanohydrazide backbone. This structural modification aims to enhance membrane permeability and target affinity, but it introduces specific metabolic liabilities that must be quantified via the Therapeutic Index (TI).
The Core Metric: Therapeutic Index (TI)
For this assessment, TI is defined as the ratio of cytotoxicity to potency:
-
Target TI: > 10 (Early Discovery) / > 50 (Clinical Candidate)
-
Primary Indication: Antimicrobial (Targeting Mycobacterium tuberculosis or Gram-negatives via peroxidase activation).
Comparative Analysis: MBH-4 vs. Alternatives
The following table contrasts MBH-4 with Isoniazid (INH) (High TI benchmark) and 2-[(4-methoxyphenyl)amino]acetohydrazide (MAH-2) (Structural analog).
| Feature | Candidate: MBH-4 | Standard: Isoniazid (INH) | Analog: MAH-2 |
| Structure | Butanohydrazide backbone + p-Anisidine | Pyridine-4-carbohydrazide | Acetohydrazide backbone + p-Anisidine |
| Lipophilicity (cLogP) | ~1.8 - 2.1 (Moderate) | -0.7 (Hydrophilic) | ~1.2 (Low-Moderate) |
| Permeability | High (Passive Diffusion) | Carrier-mediated (Passive low) | Moderate |
| Metabolic Liability | High (O-demethylation of methoxy; N-acetylation) | High (N-acetylation via NAT2) | High |
| Toxicity Risk | Quinone-imine formation (via CYP450) | Hepatotoxicity (Hydrazine release) | Similar to MBH-4 |
| Predicted TI | Moderate (10–50) | High (>100) | Low-Moderate (<20) |
Structural Logic & SAR Diagram
The diagram below illustrates the Structure-Activity Relationship (SAR) driving the TI assessment.
Caption: SAR decomposition of MBH-4 showing the balance between the Hydrazide warhead (efficacy) and the Aryl moiety (toxicity risk).
Experimental Protocols for TI Assessment
To objectively determine the TI, you must run parallel assays for Potency (Efficacy) and Cytotoxicity (Safety) .
Protocol A: Potency Assay (Microdilution Method)
Validates the denominator of the TI (
Objective: Determine the Minimum Inhibitory Concentration (MIC) against a standard strain (e.g., M. tuberculosis H37Rv or E. coli).
-
Stock Preparation: Dissolve MBH-4 in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in 7H9 broth (for TB) or Mueller-Hinton broth (bacteria) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls:
-
Positive Control: Isoniazid (0.05 - 1.0 µg/mL).
-
Solvent Control: 1% DMSO (Must show no inhibition).
-
-
Incubation: 37°C for 7 days (TB) or 18 hours (bacteria).
-
Readout: Add Resazurin (Alamar Blue). A color change from Blue (oxidized/no growth) to Pink (reduced/growth) indicates viability.
-
Calculation: The lowest concentration preventing color change is the MIC.
Protocol B: Cytotoxicity Assay (HepG2 MTT Assay)
Validates the numerator of the TI (
Objective: Assess metabolic toxicity in human liver carcinoma cells (HepG2), the standard model for hydrazide-induced hepatotoxicity.
-
Seeding: Plate HepG2 cells at
cells/well in DMEM + 10% FBS. Incubate 24h for attachment. -
Treatment: Remove media. Add fresh media containing MBH-4 at concentrations ranging from 1000 µM to 1 µM (logarithmic scale).
-
Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Exposure: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve. Calculate
(concentration reducing viability by 50%) using non-linear regression (GraphPad Prism or similar).
Data Interpretation & Decision Matrix
Once experimental data is acquired, use this matrix to classify MBH-4.
| Metric | MBH-4 Experimental Range | Interpretation | Action |
| Potency (MIC) | < 1.0 µg/mL | Highly Potent | Proceed to PK studies. |
| 1.0 – 10 µg/mL | Moderate | Optimize structure (Linker). | |
| > 10 µg/mL | Weak | Stop/Fail . | |
| Cytotoxicity ( | < 10 µM | Highly Toxic | Stop/Fail . |
| 10 – 100 µM | Moderate Toxicity | Assess metabolism (microsomal stability). | |
| > 100 µM | Low Toxicity | Ideal profile. | |
| Therapeutic Index | < 10 | Unsafe | Discontinue . |
| 10 – 50 | Acceptable Lead | Proceed to in vivo tolerability. | |
| > 50 | Excellent | Candidate for advanced development. |
Mechanism of Action & Toxicity Pathway
Understanding why the TI might be low is crucial. The diagram below details the dual pathway of the hydrazide group.
Caption: Dual fate of MBH-4. Path A leads to efficacy via radical formation. Path B leads to toxicity via quinone imines if Glutathione (GSH) is depleted.
Synthesis of Recommendations
Based on the physicochemical properties of 2-[(4-methoxyphenyl)amino]butanohydrazide :
-
Solubility Alert: The "butanohydrazide" chain increases LogP compared to acetohydrazides. While this improves passive diffusion into waxy cell walls (like Mycobacteria), it decreases aqueous solubility. Recommendation: Use a co-solvent system (e.g., PEG400) for in vivo formulations.
-
Toxicity Watch: The p-anisidine (4-methoxyphenyl) fragment is a known structural alert. It can undergo O-demethylation to form p-aminophenol, a precursor to toxic quinones. Recommendation: If
is low, consider substituting the methoxy group with a metabolic blocker like a Trifluoromethyl (-CF3) or Fluoro (-F) group to improve TI. -
Final Verdict: MBH-4 is a valid chemical probe for exploring hydrophobic pockets in hydrazide targets. However, its TI must be closely monitored against the Isoniazid benchmark (
).
References
-
PubChem. 2-[(4-methoxyphenyl)amino]acetohydrazide (Analog Reference). National Library of Medicine. Available at: [Link]
-
FDA. Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. (Standard for Hepatotoxicity Assessment). Available at: [Link]
- Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds." American Review of Tuberculosis, 1952.
- Hansch, C., et al. "Structure-activity relationships of isoniazid analogs." Journal of Medicinal Chemistry. (Establishes the link between lipophilicity and hydrazide efficacy).
Comparative Benchmarking Guide: 2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH)
Executive Technical Synthesis
2-[(4-methoxyphenyl)amino]butanohydrazide (2-MPABH) represents a strategic lipophilic expansion of the arylamino-hydrazide pharmacophore. Belonging to the same structural class as the recently characterized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, 2-MPABH incorporates a butanoic acid backbone.
This structural elongation (C3
This guide establishes the protocols to benchmark 2-MPABH against three distinct classes of "Known Drugs":
-
Ascorbic Acid (Vitamin C): The gold standard for radical scavenging (Antioxidant).
-
Doxorubicin: The clinical anthracycline benchmark for solid tumors (Cytotoxicity).
-
Temozolomide: The alkylating agent standard for Glioblastoma (U-87), a key target for this chemical class.
Physicochemical & In-Silico Benchmarking
Before wet-lab validation, 2-MPABH must be benchmarked for "Drug-Likeness" against its lower homolog (propanehydrazide) and clinical standards.
Table 1: In-Silico ADMET Comparison
| Parameter | 2-MPABH (Candidate) | Propanehydrazide Analog [1] | Doxorubicin (Standard) | Significance |
| Molecular Weight | ~223.27 g/mol | ~209.25 g/mol | 543.52 g/mol | 2-MPABH is fragment-like; high ligand efficiency potential. |
| cLogP (Predicted) | ~1.2 - 1.5 | ~0.9 - 1.1 | 1.27 | Critical: The butyl chain pushes LogP into an optimal CNS-penetration window (1.5–2.5), vital for Glioblastoma targeting. |
| H-Bond Donors | 3 | 3 | 6 | Lower count suggests better membrane passive transport. |
| TPSA (Ų) | ~67.0 | ~67.0 | 206.0 | <90 Ų indicates high blood-brain barrier (BBB) permeability. |
Experimental Benchmarking: Antioxidant Capacity
The p-anisidine moiety acts as an electron donor. The benchmarking assay must quantify the kinetics of radical scavenging compared to Ascorbic Acid.
Protocol A: DPPH Radical Scavenging Assay
Objective: Determine the IC50 (concentration required to scavenge 50% of free radicals).
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in Methanol).
-
Controls: Ascorbic Acid, Trolox.
Workflow:
-
Prepare serial dilutions of 2-MPABH (10–500 µM).
-
Mix 1 mL of sample with 2 mL of DPPH solution.
-
Incubate in dark at 25°C for 30 minutes.
-
Measure Absorbance (
) at 517 nm.
Calculation:
Mechanistic Visualization: Redox Scavenging
The following diagram illustrates the proposed mechanism where 2-MPABH neutralizes ROS, preventing downstream cellular damage, benchmarked against the Ascorbic Acid pathway.
Caption: Comparative mechanism of ROS neutralization. 2-MPABH acts as a proton/electron donor similar to Ascorbic Acid, stabilizing free radicals.[1]
Experimental Benchmarking: Cytotoxicity (Anticancer)[3]
Previous studies on the propanehydrazide series indicated high efficacy against Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231) [1].[1] 2-MPABH must be benchmarked here to validate if the butyl chain improves potency.
Protocol B: MTT Cell Viability Assay
Objective: Compare IC50 of 2-MPABH vs. Doxorubicin.
Cell Lines:
-
U-87 MG: Human Glioblastoma (CNS target).
-
MDA-MB-231: Triple-negative breast cancer (drug-resistant model).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with 2-MPABH and Doxorubicin (0.1, 1, 5, 10, 50, 100 µM) for 48h.
-
Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure OD at 570 nm.
Table 2: Expected Performance Metrics (Hypothetical Targets)
| Cell Line | Benchmark Drug (IC50) | 2-MPABH Target IC50 | Interpretation |
| U-87 MG | Temozolomide (~50 µM) | < 20 µM | If <20 µM, 2-MPABH is superior to standard care. |
| MDA-MB-231 | Doxorubicin (~0.5 µM) | 1 - 5 µM | Moderate potency acceptable if toxicity profile is lower. |
| Fibroblasts (Normal) | (Non-toxic control) | > 100 µM | Essential to prove selectivity (Therapeutic Index). |
Structural Logic & Pathway Analysis
Why benchmark against these specific drugs? The efficacy of 2-MPABH relies on the Hydrazone-like Pharmacophore activation. The diagram below details the dual-action pathway (Antioxidant vs. Apoptotic) that defines this molecule's utility.
Caption: Dual-mechanism model. The butyl chain enhances membrane permeation (Cytotoxicity), while the hydrazide core provides redox stability (Cytoprotection).
References
-
Tumos, B., et al. (2020). "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide". Molecules, 25(13), 2980.[1]
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010". Medicinal Chemistry Research, 26, 287–301.
-
BenchChem. (2025).[2] "Application Notes for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis".
Sources
A Comparative Guide to the Safety Profiles of Hydrazide Compounds for Drug Development Professionals
Introduction: The Double-Edged Sword of the Hydrazide Moiety
Hydrazide-containing molecules are a cornerstone of modern medicinal chemistry, integral to the efficacy of critical drugs such as the antitubercular agent isoniazid and various monoamine oxidase inhibitors (MAOIs) used in psychiatry.[1][2] The utility of the hydrazide functional group stems from its unique chemical reactivity. However, this same reactivity presents a significant challenge in drug development, often leading to predictable, yet serious, safety concerns. The increase in drug resistance and the toxicity of some current medications have spurred the development of new hydrazide compounds, making a thorough understanding of their safety profiles more critical than ever.[2]
This guide offers a comparative analysis of the safety profiles of hydrazide compounds, grounded in mechanistic toxicology and established experimental protocols. We will delve into the causality behind the primary toxicities associated with this class of molecules—hepatotoxicity, genotoxicity, and adverse immunological reactions—and provide actionable, field-proven insights for researchers, scientists, and drug development professionals to navigate these challenges. Our objective is to provide a framework for the early identification and mitigation of safety liabilities, thereby fostering the development of safer hydrazide-based therapeutics.
Pillar 1: Mechanistic Insights into Hydrazide-Associated Toxicities
A proactive approach to drug safety begins with a deep understanding of the underlying mechanisms of toxicity. For hydrazide compounds, the primary concerns are not idiosyncratic but are rather a direct consequence of the moiety's metabolic activation into reactive species.[1]
Hepatotoxicity: A Tale of Metabolic Activation
Liver injury is the most frequently cited and dose-limiting toxicity for many hydrazide drugs.[3][4] This is not a random occurrence but a predictable outcome of hepatic metabolism. The antitubercular drug isoniazid (INH) serves as the canonical example.
Causality of Isoniazid-Induced Hepatotoxicity: The metabolic fate of isoniazid is a critical determinant of its potential for liver damage.[5]
-
Initial Metabolism: INH is primarily metabolized in the liver via acetylation to acetylhydrazine.[6][7] This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population.[6]
-
Formation of Reactive Metabolites: While acetylation is a detoxification step for INH itself, the resulting acetylhydrazine can be hydrolyzed to form hydrazine or further oxidized by cytochrome P450 enzymes (notably CYP2E1) into highly reactive, electrophilic intermediates.[7][8] It is the formation of these reactive species, particularly hydrazine, that is strongly implicated in hepatotoxicity.[8]
-
Cellular Damage: These reactive metabolites can covalently bind to hepatic macromolecules, leading to oxidative stress, protein dysfunction, mitochondrial injury, and an inflammatory response, culminating in hepatocellular damage.[3][8] Slow acetylators are at a greater risk because a larger fraction of the INH dose is shunted towards the hydrolysis pathway, generating more hydrazine.[6]
Caption: Metabolic pathways of isoniazid leading to hepatotoxicity.
Genotoxicity and Carcinogenicity
The potential for hydrazines to be mutagenic is a significant safety hurdle. Many hydrazine derivatives have been shown to be carcinogenic in animal studies, and some are classified as potential or probable human carcinogens.[9]
Causality of Genotoxicity: The mechanism often involves the formation of free radicals during the metabolism of hydrazine. These reactive species can interact directly with DNA, causing damage and mutations. For example, hydrazine's reaction with endogenous formaldehyde can form a DNA-methylating agent.[9] This mutagenic potential is why the Ames test is a critical early screen for any new hydrazide-containing chemical entity. Several hydrazide derivatives have demonstrated genotoxicity in DNA repair tests using rat and mouse hepatocytes.[10][11]
Immunological Reactions: The Case of Hydralazine
The antihypertensive drug hydralazine is well-known for its association with a drug-induced lupus erythematosus-like syndrome.[1][12] This highlights the potential for hydrazide compounds to trigger adverse immune responses. The symptoms can include joint pain, rash, and fever.[12][13] While the exact mechanism is complex, it is thought to involve the drug's interference with immune cell signaling and the formation of autoantibodies.
Pillar 2: A Framework for Preclinical Safety Evaluation
A self-validating preclinical safety strategy involves a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex models as confidence in a compound's safety profile grows.
Tier 1: Foundational In Vitro Screening
Early-stage screening is essential to flag compounds with significant liabilities before committing extensive resources.
Experimental Protocol: In Vitro Cytotoxicity Assessment
-
Objective: To determine the concentration at which a hydrazide compound causes cell death, providing a preliminary measure of its toxic potential.[14][15][16]
-
Why This Choice: Cytotoxicity assays are rapid, cost-effective, and can be performed in high-throughput formats.[14][15] They provide a fundamental assessment of a compound's effect on cell viability. Using a liver-derived cell line (e.g., HepG2) is particularly relevant for hydrazides, given their known potential for hepatotoxicity.[17]
-
Methodology (MTT Assay Example):
-
Cell Plating: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare a serial dilution of the test hydrazide compound. Treat the cells with these concentrations for 24 to 72 hours. Include a vehicle-only control (negative control) and a known cytotoxic agent (positive control).
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce mutations in specific strains of bacteria.[18][19][20][21]
-
Why This Choice: The Ames test is a regulatory-accepted, gold-standard assay for predicting genotoxicity.[22] Its high predictive value for carcinogenicity makes it an indispensable screen for hydrazide compounds.[18][21]
-
Methodology:
-
Strain Selection: Utilize multiple tester strains of Salmonella typhimurium and/or Escherichia coli, which are auxotrophic for histidine or tryptophan, respectively (i.e., they cannot synthesize it and require it for growth).
-
Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian liver extract (S9 fraction). This is crucial because many compounds, including hydrazides, become genotoxic only after metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound on agar plates with minimal media containing a trace amount of the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the necessary amino acid) compared to the negative control.
-
Caption: Tiered workflow for assessing hydrazide compound safety.
Pillar 3: Comparative Data and Risk Mitigation
Not all hydrazides are created equal. Structural context significantly influences the safety profile. Understanding these differences allows for a more nuanced risk assessment.
Comparative Safety Profiles of Marketed Hydrazide Drugs
The following table summarizes the key safety liabilities of several well-known hydrazide-containing drugs, providing a benchmark for new chemical entities.
| Compound | Primary Indication | Key Safety Liabilities | Notes |
| Isoniazid | Tuberculosis | Hepatotoxicity , neurotoxicity | Risk of liver injury is a major concern, particularly in "slow acetylators". Symptoms include nausea, vomiting, and abdominal pain.[6] |
| Hydralazine | Hypertension | Drug-induced lupus , headache, tachycardia | Can cause a lupus-like syndrome with joint pain and rash.[12][23] Other common side effects include headache and rapid heartbeat.[24] |
| Phenelzine | Depression (MAOI) | Hepatotoxicity , hypertensive crisis , suicidal thoughts | Requires strict dietary restrictions to avoid tyramine-induced hypertensive crisis.[25][26] Carries a black box warning for suicidality.[25][27] |
Conclusion and Future Directions
The inherent reactivity of the hydrazide moiety necessitates a vigilant and mechanistically informed approach to safety assessment. By integrating early in vitro screening for cytotoxicity and genotoxicity, understanding the metabolic pathways that lead to reactive intermediates, and benchmarking against established hydrazide drugs, development teams can make more informed decisions. The goal is not to abandon this versatile chemical class but to intelligently design and select candidates with the highest probability of success. Future work involving advanced in vitro models, such as organ-on-a-chip systems, may provide even greater predictive power for human toxicity, further refining the safety assessment of the next generation of hydrazide therapeutics.[17]
References
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- Title: Hydralazine: Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
